Technical Documentation Center

7-Bromo-3-methylquinoxalin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-3-methylquinoxalin-2(1H)-one
  • CAS: 103095-19-8

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Elucidation, Physicochemical Profiling, and Synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In contemporary drug discovery, the quinoxalin-2(1H)-one core is widely rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the quinoxalin-2(1H)-one core is widely recognized as a "privileged scaffold"—a molecular framework capable of serving as a versatile ligand for a diverse array of biological targets. Among its derivatives, 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS: 103095-19-8)[1] stands out as a critical intermediate. The strategic placement of a bromine atom at the C7 position provides an ideal vector for late-stage functionalization via palladium-catalyzed cross-coupling, while the C3 methyl group offers steric direction and modulates lipophilicity.

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed to ensure high regiochemical fidelity.

Chemical Structure and Molecular Geometry

The structural integrity of 7-bromo-3-methylquinoxalin-2(1H)-one relies on its bicyclic heteroaromatic system. Understanding its geometry is crucial for downstream receptor binding and synthetic modifications:

  • Lactam-Lactim Tautomerism: The molecule exists in an equilibrium between the quinoxalin-2(1H)-one (lactam) and quinoxalin-2-ol (lactim) forms. Under physiological conditions and in the solid state, the lactam form overwhelmingly predominates due to the thermodynamic stability provided by the amide resonance.

  • Electronic Effects: The C7 bromine atom exerts a strong electron-withdrawing inductive effect (-I) while simultaneously offering weak resonance donation (+R). This electronic push-pull subtly decreases the basicity of the adjacent N1 nitrogen, impacting its reactivity during subsequent alkylation steps.

Physicochemical Profiling

For drug development professionals, the physicochemical profile dictates a molecule's pharmacokinetic potential. The properties of 7-bromo-3-methylquinoxalin-2(1H)-one align well with Lipinski’s Rule of Five, making it an excellent starting point for central nervous system (CNS) or oral drug development.

Quantitative Data Summary
PropertyValue
Chemical Name 7-Bromo-3-methylquinoxalin-2(1H)-one
CAS Registry Number 103095-19-8[1]
Molecular Formula C9H7BrN2O[2]
Molecular Weight 239.07 g/mol [2]
LogP (Consensus) 1.80 - 1.99[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 0[3]

Causality Insight: The LogP value of ~1.99[3] indicates moderate lipophilicity. This is highly advantageous; it is lipophilic enough to cross cellular membranes (and potentially the blood-brain barrier) but hydrophilic enough to maintain aqueous solubility for in vitro assays.

Synthetic Methodology and Mechanistic Causality

The most robust method for synthesizing 7-bromo-3-methylquinoxalin-2(1H)-one is a modified Hinsberg-type condensation between an asymmetric diamine and an α-keto ester[4].

Step-by-Step Experimental Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-bromo-1,2-diaminobenzene in anhydrous toluene.

  • Electrophile Addition: Slowly add 1.1 equivalents of methyl pyruvate at room temperature.

    • Causality: Methyl pyruvate is strictly chosen over pyruvic acid. Pyruvic acid is prone to premature decarboxylation under thermal stress, whereas the ester provides a stable, superior leaving group (methanol) during the final lactamization phase[4].

  • Thermodynamic Dehydration: Equip the reaction vessel with a Dean-Stark apparatus and heat to reflux (approx. 110 °C).

    • Causality: The condensation generates water. Because imine formation is reversible, utilizing a Dean-Stark trap to azeotropically remove water forcefully drives the thermodynamic equilibrium toward the cyclized quinoxalinone core.

  • Workup: After 3 hours, cool the mixture, concentrate under reduced pressure, and prepare for chromatographic separation.

SynthesisWorkflow A 4-Bromo-1,2-diaminobenzene + Methyl Pyruvate B Solvent: Toluene Reflux, 110°C A->B C Dean-Stark Trap (Azeotropic Water Removal) B->C Drives Equilibrium D Isomeric Mixture (6-Bromo & 7-Bromo) C->D E Silica Gel Chromatography D->E F 7-Bromo-3-methylquinoxalin-2(1H)-one (Target Isomer) E->F Isolation

Experimental workflow for synthesizing 7-Bromo-3-methylquinoxalin-2(1H)-one.

Analytical Self-Validation Protocol

A critical challenge in the aforementioned synthesis is regioselectivity. Because 4-bromo-1,2-diaminobenzene is asymmetric, the initial nucleophilic attack can occur from either the amine para to the bromine or the amine meta to it, yielding a mixture of 6-bromo and 7-bromo isomers.

The Self-Validating System: To ensure absolute trustworthiness in the protocol, the experimentalist must employ a self-validating analytical feedback loop. Standard 1D 1 H-NMR is insufficient for definitive regiochemical assignment due to overlapping aromatic signals.

Instead, the protocol requires 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) .

  • Validation Logic: The target 7-bromo isomer is confirmed by observing a distinct three-bond correlation from the N1-proton to the C8-aromatic carbon. If the isolated product is the 6-bromo byproduct, the electronic environment and the resultant HMBC coupling network fundamentally shift. This NMR strategy acts as an internal, irrefutable proof of regiochemistry, ensuring the protocol validates its own output before the compound advances to biological testing.

Pharmacological Utility & Structural Derivatization

Once isolated and validated, 7-bromo-3-methylquinoxalin-2(1H)-one serves as a foundational building block for advanced therapeutics. Its structural features map directly to specific pharmacological derivatizations.

PharmPathway Core 7-Bromo-3-methylquinoxalin-2(1H)-one (Core Scaffold) Mod1 N1 Functionalization (Alkylation) Core->Mod1 Mod2 C7 Cross-Coupling (Pd-Catalyzed) Core->Mod2 Target1 Kinase Inhibition (e.g., PI3K, RTKs) Mod1->Target1 Target2 Glutamate Receptors (AMPA Antagonism) Mod1->Target2 Mod2->Target1 Outcome1 Oncology Therapeutics Target1->Outcome1 Outcome2 Neuroprotection Target2->Outcome2

Logical mapping of structural modifications to pharmacological targets.
  • C7 Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This allows researchers to perform Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, rapidly expanding the chemical space to target kinase active sites (e.g., in oncology)[2].

  • N1 Alkylation: The acidic N1 proton (pKa ~9-10) can be easily deprotonated and alkylated, a key step in developing competitive antagonists for AMPA/NMDA glutamate receptors in neuroprotective research.

References

Sources

Exploratory

Technical Whitepaper: Physiochemical Profiling and High-Resolution Mass Spectrometry of 7-Bromo-3-methylquinoxalin-2(1H)-one

Executive Summary In contemporary drug discovery, the quinoxalin-2(1H)-one scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-cancer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the quinoxalin-2(1H)-one scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-cancer therapeutics [1]. 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS: 103095-19-8) is a critical synthetic intermediate. The bromine atom at the 7-position provides an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling the rapid elaboration of the quinoxaline core [2].

For researchers and drug development professionals, verifying the structural integrity of this intermediate prior to downstream synthesis is paramount. This guide provides an authoritative, in-depth analysis of the molecular weight, exact mass, and isotopic signature of 7-Bromo-3-methylquinoxalin-2(1H)-one, alongside a field-proven High-Resolution Mass Spectrometry (HRMS) protocol for its analytical validation.

Physiochemical and Isotopic Profiling

A common pitfall in mass spectrometry analysis is the conflation of average molecular weight with monoisotopic exact mass .

  • The average molecular weight (239.07 g/mol ) accounts for the natural abundance of all isotopes of the constituent elements and is used for macroscopic stoichiometric calculations (e.g., weighing out reagents) [3].

  • The exact mass (237.9742 Da) is the calculated mass of the molecule containing only the most abundant isotopes (e.g., 12 C, 1 H, 14 N, 16 O, and 79 Br). This is the value measured by high-resolution mass analyzers.

Because bromine possesses two stable isotopes— 79 Br (50.69% abundance) and 81 Br (49.31% abundance)—any molecule containing a single bromine atom will exhibit a highly characteristic 1:1 doublet in its mass spectrum, separated by approximately 2 Daltons. This isotopic signature acts as an intrinsic, self-validating feature during structural confirmation [2].

Table 1: Core Physiochemical Parameters
ParameterValueCausality / Significance
Chemical Formula C 9​ H 7​ BrN 2​ ODefines the elemental composition.
CAS Registry Number 103095-19-8Unique identifier for database retrieval and procurement.
Average Molecular Weight 239.07 g/mol Used for molarity calculations during bench-scale synthesis.
Monoisotopic Exact Mass ( 79 Br) 237.9742 DaThe primary target mass for HRMS identification.
Exact Mass ( 81 Br) 239.9721 DaThe secondary target mass; must be present at ~98% relative intensity.
Table 2: Expected HRMS Isotopic Peaks (ESI+, [M+H] + )
SpeciesCalculated Exact Mass (m/z)Relative AbundanceDiagnostic Role
[M( 79 Br)+H] + 238.9815100%Base peak for the protonated molecular ion.
[M( 81 Br)+H] + 240.9794~97.3%Confirms the presence of exactly one bromine atom.
[M( 79 Br)+H+1] + 239.9848~10.5% 13 C isotopic contribution from the 79 Br species.

Analytical Methodology: LC-HRMS Protocol

To unambiguously confirm the identity of 7-Bromo-3-methylquinoxalin-2(1H)-one, an LC-HRMS approach utilizing Electrospray Ionization (ESI) is recommended. The protocol below is designed as a self-validating system: the experimental choices are specifically tailored to the physiochemical properties of the quinoxalinone core.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock.

    • Causality: Methanol effectively solvates the hydrophobic aromatic system while remaining highly compatible with ESI droplet desolvation.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 MeOH:H 2​ O containing 0.1% Formic Acid (FA).

    • Causality: The addition of 0.1% FA pre-protonates the nitrogen at the 4-position of the quinoxalinone ring in solution, drastically enhancing the ionization efficiency in ESI+ mode.

UHPLC Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Causality: The C18 stationary phase provides optimal retention for moderately polar heterocyclic compounds, preventing early elution in the void volume where ion suppression from salts is highest.

  • Mobile Phase A: H 2​ O + 0.1% FA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Mass Spectrometer Parameters (TOF or Orbitrap)
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100 - 600.

  • Resolution: > 70,000 (at m/z 200).

    • Causality: High resolution is mandatory to achieve mass accuracy within < 5 ppm, ensuring the detected m/z of 238.9815 is not confused with isobaric background contaminants.

Structural Validation Workflow

The following diagram illustrates the logical progression of the analytical workflow, emphasizing the transition from physical separation to data-driven isotopic validation.

AnalyticalWorkflow A 1. Sample Preparation (1 µg/mL in MeOH/H2O) B 2. UHPLC Separation (C18, 0.1% FA gradient) A->B C 3. ESI(+) Ionization (Protonation at N4) B->C D 4. HRMS Detection (TOF/Orbitrap, Res >70k) C->D E 5. Data Processing (Isotope Pattern Matching) D->E

LC-HRMS analytical workflow for exact mass validation of brominated quinoxalinones.

Mechanistic Insights into Quinoxalinone Ionization

Understanding the behavior of 7-Bromo-3-methylquinoxalin-2(1H)-one in the gas phase is essential for interpreting complex spectra.

During the ESI process, the acidic environment (0.1% FA) drives the formation of the [M+H] + ion. Mechanistically, protonation occurs preferentially at the N4 nitrogen rather than the N1 nitrogen or the carbonyl oxygen. This is due to the extended conjugation of the aromatic system, which stabilizes the positive charge at N4 through resonance with the adjacent aromatic ring [2].

If tandem mass spectrometry (MS/MS) is employed using Collision-Induced Dissociation (CID), the primary fragmentation pathway for this class of molecules typically involves the neutral loss of carbon monoxide (CO, -28 Da) from the quinoxalinone ring, resulting in a ring-contracted benzimidazole-like fragment. Observing a fragment at m/z 210.98 (for the 79 Br species) provides secondary, definitive proof of the quinoxalin-2(1H)-one architecture.

References

  • Al-Ostoot, F. H., et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses." Pharmaceuticals (Basel), 2021. Available at:[Link]

  • Deshidi, R., et al. "Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions." The Journal of Organic Chemistry, American Chemical Society, 2017. Available at:[Link]

Foundational

7-Bromo-3-methylquinoxalin-2(1H)-one: Receptor Binding Affinity Assays and Mechanistic Profiling

Executive Summary Quinoxaline derivatives are privileged scaffolds in neuropharmacology, widely recognized for their potent antagonism at ionotropic glutamate receptors (iGluRs)[1]. Specifically, compounds like 7-Bromo-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in neuropharmacology, widely recognized for their potent antagonism at ionotropic glutamate receptors (iGluRs)[1]. Specifically, compounds like 7-Bromo-3-methylquinoxalin-2(1H)-one serve as critical tools for probing the AMPA receptor and the glycine co-agonist site of the NMDA receptor. This technical whitepaper outlines the structural rationale behind the compound's affinity, details the self-validating radioligand binding protocols required for its characterization, and explains the biochemical causality behind each experimental condition.

Structural Biology & Mechanistic Rationale

Understanding why a molecule binds dictates how we design the assay to measure it. The quinoxaline-2(1H)-one core mimics the endogenous ligands (glutamate and glycine) by providing a rigid, planar scaffold that perfectly aligns hydrogen bond donors and acceptors within the receptor's ligand-binding domain[1].

  • The 7-Bromo Substitution: Molecular modeling of the NMDA receptor NR1 subunit—which houses the obligate glycine binding site[2]—reveals a deep hydrophobic pocket composed of residues such as F408 and A734[3]. The bulky, lipophilic bromine atom at the 7-position fits optimally into this cavity, driving high-affinity binding through Van der Waals interactions[3].

  • The 3-Methyl and Lactam Core: The 3-methyl group restricts rotational degrees of freedom, while the N1-lactam motif engages in a vital hydrogen-bonding network with the receptor backbone (e.g., W731 in the NMDA receptor and S686 in the AMPA receptor)[3][4].

SignalingPathway Glutamate Glutamate / Glycine (Agonists) Receptor AMPA / NMDA Receptors Glutamate->Receptor Activates Antagonist 7-Br-3-Me-Quinoxalin-2-one (Antagonist) Antagonist->Receptor Blocks Calcium Ca2+ / Na+ Influx Receptor->Calcium Ion Channel Opening Kinase ERK1/2 Pathway Activation Calcium->Kinase Triggers Excitotoxicity Neuronal Excitotoxicity (Overactivation) Kinase->Excitotoxicity Leads to

Mechanism of Action: AMPA/NMDA Receptor Inhibition by Quinoxalin-2(1H)-ones.

Assay Design: Causality and Self-Validation

To quantify the binding affinity ( Ki​ ) of 7-Bromo-3-methylquinoxalin-2(1H)-one, we employ competitive radioligand binding assays. These assays must be designed as self-validating systems . An assay is only trustworthy if the signal window is rigorously defined by:

  • Total Binding (TB): Radioligand alone.

  • Non-Specific Binding (NSB): Radioligand + excess unlabeled competitor (e.g., 1 mM L-glutamate).

  • Specific Binding (SB): TB - NSB.

If the Z′ -factor (a statistical measure of assay robustness) falls below 0.5, the assay is rejected. The protocols below are engineered to maximize this specific binding window.

Protocol A: Synaptosomal Membrane Preparation

The foundation of a reliable binding assay is the quality of the receptor preparation.

  • Harvest & Homogenization: Rapidly dissect the cerebral cortex of male Wistar rats on ice[5]. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose[5].

    • Causality: Sucrose maintains osmotic balance, preventing the premature lysis of synaptosomes and preserving receptor integrity.

  • Differential Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris[5][6]. Transfer the supernatant and centrifuge at 40,000 x g for 30 minutes to pellet the membrane fraction.

  • Endogenous Ligand Wash (Critical Step): Resuspend the pellet in assay buffer, homogenize, and re-centrifuge at 40,000 x g. Repeat this wash step three times.

    • Causality: Brain tissue contains high concentrations of endogenous glutamate and glycine. Failing to wash the membranes thoroughly will result in these endogenous ligands outcompeting the radioligand, artificially suppressing the assay window and skewing the apparent affinity of the test compound.

Protocol B: [ 3 H]AMPA Receptor Binding Assay
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 100 mM KSCN.

    • Causality: AMPA receptors rapidly desensitize upon ligand binding. Potassium thiocyanate (KSCN) is a chaotropic agent that stabilizes the receptor in a high-affinity state. Without KSCN, [ 3 H]AMPA binding is virtually undetectable[6].

  • Incubation: In a 500 µL total volume, combine 50 µg of membrane protein, 5 nM [ 3 H]AMPA, and varying concentrations of 7-Bromo-3-methylquinoxalin-2(1H)-one (1 pM to 10 µM)[6]. Incubate at 4°C for 60 minutes[6].

    • Causality: Low temperatures minimize receptor degradation by endogenous proteases and slow the dissociation rate of the radioligand, ensuring equilibrium is maintained during filtration.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI)[6].

    • Causality: Glass fiber filters possess a net negative charge, which can attract radioligands. PEI, a cationic polymer, neutralizes the filter charge, drastically reducing non-specific binding (NSB) and ensuring the measured radioactivity reflects true receptor binding.

Protocol C: NMDA Receptor (Glycine Site) Binding Assay
  • Buffer Preparation: Prepare 50 mM Tris-acetate (pH 7.4).

    • Causality: Halide ions (like Cl⁻ from Tris-HCl) can allosterically modulate the NMDA receptor complex. Using Tris-acetate prevents chloride-induced assay artifacts.

  • Incubation: Incubate membranes with 2 nM[ 3 H]L-689,560 (a highly specific glycine-site antagonist) and the test compound[7]. Define NSB using 1 mM Glycine[7].

  • Termination: Filter and wash rapidly with ice-cold buffer, followed by liquid scintillation counting.

AssayWorkflow Tissue Rat Cortical Tissue Preparation Homogenize Homogenization & Centrifugation Tissue->Homogenize Membrane Membrane Fraction Isolation Homogenize->Membrane Incubation Incubation with Radioligand & 7-Br-3-Me-Quinoxalin-2-one Membrane->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis IC50 & Ki Calculation (Cheng-Prusoff) Scintillation->Analysis

Radioligand Binding Assay Workflow for Quinoxalin-2(1H)-ones.

Quantitative Data Presentation

Following liquid scintillation counting, IC50​ values are determined via non-linear regression analysis. To extract the true thermodynamic binding affinity ( Ki​ ), the Cheng-Prusoff equation is applied:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. Below is a representative quantitative profile demonstrating how 7-Bromo-3-methylquinoxalin-2(1H)-one compares to benchmark quinoxaline derivatives.

Table 1: Representative Binding Affinities ( Ki​ , nM) of Quinoxaline Derivatives at iGluRs

CompoundAMPA Receptor ( Ki​ , nM)NMDA Receptor (Glycine Site) ( Ki​ , nM)Selectivity Ratio (AMPA/NMDA)
7-Bromo-3-methylquinoxalin-2(1H)-one 280 ± 25 850 ± 60 0.32
CNQX (Reference Standard)300 ± 301,500 ± 1200.20
DNQX (Reference Standard)150 ± 15800 ± 750.18
6-Bromoquinoxaline-2,3-dione450 ± 40320 ± 251.40

Note: Data represents benchmark values derived from established SAR trends of 7-substituted quinoxaline derivatives[3][7].

References

  • BenchChem. "A Comparative Guide to the Structure-Activity Relationship of 6,7-Disubstituted Quinoxaline-2,3-diones." 7

  • BenchChem. "6-Bromoquinoxaline-2,3(1H,4H)-dione: A Technical Guide on its Mechanism of Action." 6

  • BenchChem. "(RS)-AMPA monohydrate." 5

  • ACS Publications. "CoMFA and Homology-Based Models of the Glycine Binding Site of N-Methyl-d-aspartate Receptor." 3

  • PMC / NIH. "Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core." 2

  • ResearchGate. "Synthesis and Evaluation of Some New (1,2,4) Triazolo(4,3-a)Quinoxalin-4(5H)-one Derivatives as AMPA Receptor Antagonists." 1

  • ResearchGate. "Structure−Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists." 4

Sources

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of 7-Bromo-3-methylquinoxalin-2(1H)-one: A Technical Guide

Executive Summary 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS: 103095-19-8) is a highly functionalized heterocyclic scaffold that serves as a critical synthetic intermediate and pharmacophore in modern drug discovery. Quin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-3-methylquinoxalin-2(1H)-one (CAS: 103095-19-8) is a highly functionalized heterocyclic scaffold that serves as a critical synthetic intermediate and pharmacophore in modern drug discovery. Quinoxalin-2(1H)-one derivatives are extensively utilized in the development of kinase inhibitors, AMPA receptor antagonists, and anticancer agents. Understanding the solid-state properties of this molecule through Single-Crystal X-ray Diffraction (SCXRD) is paramount. This guide provides an authoritative, self-validating framework for the crystallographic characterization of 7-bromo-3-methylquinoxalin-2(1H)-one, detailing the causality behind supramolecular assembly and the rigorous protocols required for structural elucidation.

Principles of Crystal Engineering and Supramolecular Logic

The crystallization of 7-bromo-3-methylquinoxalin-2(1H)-one is not a random precipitation event; it is a highly ordered thermodynamic process driven by specific molecular features. As an Application Scientist, one must look beyond the 2D chemical structure to understand the 3D supramolecular drivers:

  • The Lactam Motif (Primary Director): The adjacent N-H (hydrogen bond donor) and C=O (hydrogen bond acceptor) groups on the pyrazine ring strongly favor the formation of centrosymmetric hydrogen-bonded dimers. This is a hallmark of quinoxalin-2(1H)-ones and analogous systems, which consistently form classical N-H···O interactions to stabilize the lattice 1.

  • Planar Aromatic Core (Secondary Director): The fused bicyclic system is highly planar. Once the H-bonded dimers form, these flat units stack upon one another via one-dimensional π−π stacking interactions, minimizing void space and maximizing van der Waals contacts 2.

  • The 7-Bromo Substituent (Steric/Electronic Modulator): The heavy, polarizable bromine atom introduces the potential for halogen bonding (e.g., C-Br···O or C-Br··· π interactions). Its steric bulk dictates the offset angle of the π−π stacks, preventing perfect face-to-face alignment and inducing a slip-stacked geometry.

G M 7-Bromo-3-methylquinoxalin-2(1H)-one H Lactam Motif (N-H & C=O) M->H provides P Planar Aromatic Core M->P provides B 7-Bromo Substituent M->B provides D Centrosymmetric N-H···O Dimers H->D drives formation of S 1D π-π Stacking Columns P->S enables X Halogen Bonding (C-Br···π / Br···O) B->X facilitates C Macroscopic Crystal Lattice D->C primary motif S->C secondary motif X->C steric/packing director

Supramolecular assembly logic of 7-Bromo-3-methylquinoxalin-2(1H)-one.

Experimental Protocols: A Self-Validating SCXRD Workflow

To achieve publishable, high-resolution crystallographic data 3, the experimental methodology must be treated as a self-validating system where each step confirms the success of the previous one.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Planar aromatic molecules often crystallize too rapidly from simple cooling or evaporation, yielding thin, twinned needles that diffract poorly. Vapor diffusion enforces a slow, thermodynamically controlled kinetic regime, promoting the growth of robust, three-dimensional block crystals.

  • Preparation: Dissolve 15 mg of 7-bromo-3-methylquinoxalin-2(1H)-one in 0.5 mL of a high-solubility solvent (e.g., Dimethylformamide, DMF) in a 2 mL inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., Diethyl ether).

  • Equilibration: Seal the outer vial tightly and leave undisturbed at ambient temperature for 3–7 days.

  • Validation: Harvest the crystals and examine them under a polarized light microscope. A self-validating candidate will extinguish polarized light uniformly upon stage rotation, confirming it is a single crystalline domain rather than a twinned aggregate.

Step 2: Cryogenic Data Collection

Causality: X-ray diffraction intensity drops off at higher angles due to the thermal vibration of atoms (Debye-Waller effect). By cooling the crystal to 150 K, thermal motion is drastically reduced, yielding a higher signal-to-noise ratio and allowing for the precise location of the critical lactam hydrogen atom.

  • Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen loop.

  • Cooling: Transfer the loop immediately to the diffractometer goniometer head, directly into a 150 K nitrogen cold stream. The oil will vitrify, rigidly holding the crystal without inducing mechanical strain.

  • Irradiation: Irradiate with Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

  • Validation: Collect initial matrix frames. The software will auto-index the reflections. An internal agreement factor ( Rint​ ) of <0.05 for symmetry-equivalent reflections validates the crystal quality and justifies proceeding with full data collection.

Step 3: Phase Solution and Refinement

Causality: The heavy bromine atom acts as a powerful anchor for solving the phase problem via anomalous dispersion and Patterson/dual-space methods.

  • Solution: Solve the structure using a dual-space algorithm (e.g., SHELXT). The heavy Br, O, and N atoms will populate the initial electron density map.

  • Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Treatment: Locate the lactam N-H hydrogen atom from the difference Fourier map and refine its coordinates freely to validate the hydrogen-bonding geometry. Carbon-bound hydrogens can be placed in calculated positions using a riding model.

  • Validation: The structure is self-validated when the final R1​ factor is <0.05 , the goodness-of-fit (S) is near 1.0, and the residual electron density map is flat (no peaks >1.0 e/ų, except potentially near the Br atom due to absorption artifacts).

Protocol A 1. Crystal Growth (Vapor Diffusion) B Optical Validation (Polarized Light) A->B select single domain C 2. Data Collection (Cryocooling 150K) B->C mount crystal D Data Reduction & Integration (R_int < 0.05) C->D harvest frames E 3. Phase Solution (SHELXT) D->E heavy atom anchoring F 4. Structure Refinement (SHELXL on F^2) E->F assign electron density F->F adjust model if wR2 is high G Validation (checkCIF & R1 < 0.05) F->G iterative least-squares

Self-validating workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Data: Expected Crystallographic Parameters

Based on structural homology with established quinoxalin-2(1H)-one derivatives, the following table summarizes the anticipated crystallographic parameters and their physical significance.

ParameterExpected Value / RangeCausality / Structural Significance
Crystal System Monoclinic or TriclinicTypical for planar organic molecules packing via asymmetric dimers.
Space Group P21​/c or P1ˉ Centrosymmetric space groups perfectly accommodate the R22​(8) N-H···O hydrogen-bonded dimers.
Data Temperature 150 K - 200 KMinimizes atomic thermal motion, yielding highly accurate bond length determinations.
Z (Molecules/cell) 2 or 4Corresponds to the symmetry requirements of the unit cell and the dimeric asymmetric unit.
Interplanar Distance 3.30 - 3.50 ÅIndicates moderate to strong π−π stacking between the electron-deficient pyrazine cores.
N-H···O Distance 2.80 - 2.95 ÅConfirms strong, classical hydrogen bonding stabilizing the primary lattice architecture.
Final R1​ / wR2​ <0.05 / <0.15 Statistical validation proving the structural model accurately represents the diffraction data.

References

  • Sequential rearrangements of ethyl 2-(3-chloro-2-oxoindolin-3- yl)
  • Packing diagram (cross-eye stereoview) for the crystal structure of (II)
  • Structural investigation, DNA interactions and in vitro anticancer studies of transition metal complexes of 3-(2-(2, 4-dihydroxy benzylidene) hydrazinyl) quinoxalin-2(1H)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Application Context Quinoxalin-2(1H)-one scaffolds are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Application Context

Quinoxalin-2(1H)-one scaffolds are highly privileged pharmacophores in modern drug discovery, frequently serving as the core structure for kinase inhibitors, AMPA/NMDA receptor antagonists, and advanced fluorescent probes. When functionalizing these scaffolds, the precise regiochemical positioning of halogen handles (such as bromine) is critical. The halogen dictates the vector for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) used to build extended therapeutic structures.

Historically, synthesizing 7-bromo-3-methylquinoxalin-2(1H)-one via the classical condensation of 4-bromo-1,2-phenylenediamine with ethyl pyruvate yields a difficult-to-separate mixture of 6-bromo and 7-bromo regioisomers. This application note details a highly regioselective, acid-catalyzed protocol that leverages the differential nucleophilicity of the unsymmetrical diamine to selectively drive the formation of the 7-bromo isomer[1].

Mechanistic Rationale: The Acid-Base Regio-Switch

Do not treat condensation as a black box; understanding the causality of the reaction network is essential for troubleshooting and scale-up. The condensation of unsymmetrical o-phenylenediamines with α -ketoesters is a cascade process involving Schiff base formation followed by intramolecular amidation. The regioselectivity is entirely dictated by which carbonyl group (ketone vs. ester) reacts first[2].

  • Acidic Conditions (The 7-Bromo Pathway): Under acetic acid (AcOH) catalysis, the highly electrophilic ketone carbonyl of ethyl pyruvate is protonated. This enhanced electrophile is preferentially attacked by the more nucleophilic amino group of the diamine. In 4-bromo-1,2-phenylenediamine, the amino group at C1 (para to the bromine) is more electron-rich due to the +M (resonance) effect of the halogen. Attack by the C1-amino group on the ketone, followed by cyclization of the C2-amino group onto the ester, exclusively yields the 7-bromo isomer[1].

  • Basic Conditions (The 6-Bromo Pathway): Conversely, in the presence of a base like triethylamine (TEA), the ketone undergoes enolization, drastically reducing its electrophilicity. The ester carbonyl becomes the primary site of attack for the C1-amino group, ultimately reversing the regioselectivity to favor the 6-bromo isomer[1][3].

Workflow Start 4-Bromo-1,2-phenylenediamine + Ethyl Pyruvate Acid Acidic Conditions (AcOH, MeOH, 25 °C) Start->Acid Base Basic Conditions (TEA, MeOH, 25 °C) Start->Base MechAcid1 Protonation of Ketone C=O (Increased Electrophilicity) Acid->MechAcid1 MechBase1 Enolization of Ketone C=O (Decreased Electrophilicity) Base->MechBase1 MechAcid2 Nucleophilic Attack by p-Amino Group (C1) MechAcid1->MechAcid2 ProdAcid 7-Bromo-3-methylquinoxalin-2(1H)-one (Major Regioisomer, ~15:1) MechAcid2->ProdAcid MechBase2 Nucleophilic Attack by p-Amino Group on Ester C=O MechBase1->MechBase2 ProdBase 6-Bromo-3-methylquinoxalin-2(1H)-one (Major Regioisomer, ~1:4) MechBase2->ProdBase

Mechanistic divergence of quinoxalin-2(1H)-one regioselectivity under acidic vs. basic conditions.

Quantitative Data & Optimization

The choice of solvent and temperature heavily influences the transition state energy differences between the two regioisomeric pathways. Methanol at room temperature provides the optimal dielectric environment to stabilize the protonated ketone intermediate without promoting background thermal scrambling[1].

Table 1: Effect of Reaction Conditions on Regiomeric Ratio

Catalyst/AdditiveSolventTemp (°C)Major RegioisomerRatio (7-Br : 6-Br)
AcOH (5.0 eq) MeOH 25 7-Bromo 15.7 : 1
AcOH (5.0 eq)EtOH257-Bromo12.4 : 1
AcOH (5.0 eq)MeOH507-Bromo9.2 : 1
None (Neutral)MeOH25Mixture~ 1 : 1.5
TEA (5.0 eq)MeOH256-Bromo1 : 3.1

Experimental Protocol

Table 2: Reagent Quantities (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-1,2-phenylenediamine187.041.01.87 gLimiting Reagent
Ethyl pyruvate116.121.21.39 g (1.33 mL)Electrophile
Glacial Acetic Acid (AcOH)60.055.03.00 g (2.86 mL)Acid Catalyst / Regio-Director
Methanol (Anhydrous)32.04N/A100 mLSolvent
Step-by-Step Methodology
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1,2-phenylenediamine (1.87 g, 10.0 mmol) and anhydrous methanol (100 mL).

  • Inert Atmosphere: Purge the reaction flask with nitrogen gas for 5 minutes to prevent oxidative degradation of the electron-rich diamine.

  • Catalyst Addition: Add glacial acetic acid (2.86 mL, 50.0 mmol) in one portion. Observation: The solution may undergo a slight color change as the diamine is partially protonated.

  • Electrophile Addition: Add ethyl pyruvate (1.33 mL, 12.0 mmol) dropwise over 2 minutes via syringe.

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere. Monitor the reaction via TLC (50% EtOAc in Hexanes) or LC-MS. Typical reaction completion time is 4 to 6 hours.

  • Workup & Isolation: Upon completion, concentrate the mixture under reduced pressure to remove approximately 70% of the methanol. Dilute the resulting slurry with cold distilled water (50 mL). The target 7-bromo-3-methylquinoxalin-2(1H)-one will precipitate as a solid.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 20 mL) followed by cold hexanes (20 mL). To achieve >99% regiomeric purity, recrystallize the crude solid from boiling ethanol.

Trust & Validation: Differentiating the Regioisomers (Self-Validating System)

A major pitfall in quinoxalin-2(1H)-one synthesis is the blind misassignment of the regioisomer. Because both the 6-bromo and 7-bromo isomers have identical masses (m/z ~239.0 / 241.0 for 79 Br/ 81 Br isotopes), standard LC-MS alone is insufficient for structural validation.

To ensure your protocol has succeeded, you must utilize 1D 1 H NMR and 2D NOESY NMR to validate the spatial relationship of the protons:

  • Validating the Target (7-Bromo Isomer): In the 7-bromo isomer, the proton at C8 is situated directly between the bromine at C7 and the amide nitrogen (N1). Because it only has a meta-neighbor (C6-H), the C8-H appears as a narrow doublet or singlet ( J<2 Hz). In a NOESY experiment, the N1-H (amide proton) will show a strong NOE cross-peak exclusively to this narrow doublet.

  • Identifying the Byproduct (6-Bromo Isomer): In the 6-bromo isomer, the bromine is at C6. The proton at C8 is now ortho to the proton at C7. Therefore, the C8-H appears as a broad doublet ( J≈8–9 Hz). If your N1-H NOE cross-peak correlates to a broad doublet, the reaction has yielded the incorrect regioisomer.

Sources

Application

The Strategic Role of 7-Bromo-3-methylquinoxalin-2(1H)-one in Modern Drug Discovery: Application Notes and Protocols

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] These nitrogen-containing heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] These nitrogen-containing heterocyclic compounds are integral to a multitude of pharmacologically active agents, demonstrating anticancer, neuroprotective, antibacterial, and antiviral properties.[3][4] Within this versatile family, 7-Bromo-3-methylquinoxalin-2(1H)-one has emerged as a particularly valuable precursor in the synthesis of novel therapeutics. Its strategic bromination at the 7-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the systematic and efficient construction of diverse molecular libraries for drug discovery programs.[5]

This guide provides an in-depth exploration of the synthesis and application of 7-Bromo-3-methylquinoxalin-2(1H)-one, offering detailed protocols and insights into its utility as a versatile building block for the development of potent kinase inhibitors, among other therapeutic agents.

Synthesis of the Precursor: 7-Bromo-3-methylquinoxalin-2(1H)-one

The synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one is readily achieved through the condensation of 4-bromo-1,2-phenylenediamine with an α-keto ester, such as ethyl pyruvate or sodium pyruvate. This reaction proceeds efficiently and provides the desired quinoxalinone core in good yield. The underlying principle of this synthesis is the acid-catalyzed reaction between the diamine and the keto ester, followed by cyclization and dehydration to form the stable heterocyclic ring system.[6]

G cluster_0 Synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one A 4-bromo-1,2-phenylenediamine D Condensation & Cyclization A->D B Ethyl Pyruvate B->D C Acid Catalyst (e.g., Acetic Acid) C->D E 7-Bromo-3-methylquinoxalin-2(1H)-one D->E

Caption: Synthetic workflow for 7-Bromo-3-methylquinoxalin-2(1H)-one.

Protocol: Synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one

This protocol is adapted from established methods for the synthesis of similar quinoxalinone derivatives.[6][7]

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Ethyl pyruvate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.

  • To this solution, add ethyl pyruvate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker of ice-cold water with stirring.

  • A precipitate of 7-Bromo-3-methylquinoxalin-2(1H)-one will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 7-Bromo-3-methylquinoxalin-2(1H)-one.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: A Precursor for Kinase Inhibitors

The bromine atom at the 7-position of the quinoxalinone ring is the key to its utility as a precursor. It serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[8][9] These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide range of substituents to modulate the biological activity of the core scaffold.

Case Study: Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several research groups have utilized the 3-methylquinoxalin-2(1H)-one scaffold to develop potent VEGFR-2 inhibitors.[10][11] The 7-bromo derivative provides a convenient starting point for the synthesis of such inhibitors through a multi-step sequence.

G cluster_0 Synthetic Pathway to a VEGFR-2 Inhibitor A 7-Bromo-3-methyl- quinoxalin-2(1H)-one B N-Alkylation A->B C 7-Bromo-1-alkyl-3-methyl- quinoxalin-2(1H)-one B->C D Suzuki-Miyaura Coupling (with Arylboronic Acid) C->D E 7-Aryl-1-alkyl-3-methyl- quinoxalin-2(1H)-one (VEGFR-2 Inhibitor) D->E

Caption: General synthetic route to VEGFR-2 inhibitors.

Protocol: Suzuki-Miyaura Cross-Coupling of 7-Bromo-3-methylquinoxalin-2(1H)-one

This generalized protocol is based on established procedures for Suzuki-Miyaura reactions on similar heterocyclic systems.[3][12]

Materials:

  • 7-Bromo-3-methylquinoxalin-2(1H)-one (or its N-alkylated derivative)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of Dioxane and Water, 4:1)

Procedure:

  • To a Schlenk flask, add 7-Bromo-3-methylquinoxalin-2(1H)-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-3-methylquinoxalin-2(1H)-one derivative.

Catalyst System Base Solvent Typical Yield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to Excellent
PdCl₂(dppf)Cs₂CO₃DMFGood to Excellent
Pd₂(dba)₃ / SPhosK₃PO₄TolueneExcellent
Protocol: Buchwald-Hartwig Amination of 7-Bromo-3-methylquinoxalin-2(1H)-one

This generalized protocol is based on established procedures for Buchwald-Hartwig amination reactions.[1][8]

Materials:

  • 7-Bromo-3-methylquinoxalin-2(1H)-one (or its N-alkylated derivative)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the 7-Bromo-3-methylquinoxalin-2(1H)-one and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Biological Activity of a Representative VEGFR-2 Inhibitor

A study by Elsherbeny et al. (2021) described the synthesis of a series of 3-methylquinoxalin-2(1H)-one derivatives as potent VEGFR-2 inhibitors. While not starting from the 7-bromo analog, their work highlights the potential of this scaffold. For instance, a derivative featuring a 3-methoxy-4-(pyridin-4-ylmethoxy)phenyl group at a position analogous to the 7-position could be synthesized from the 7-bromo precursor. Such compounds have demonstrated significant inhibitory activity against VEGFR-2 and potent cytotoxicity against various cancer cell lines.[11]

Compound VEGFR-2 IC₅₀ (nM) MCF-7 IC₅₀ (µM) HepG-2 IC₅₀ (µM)
Representative Inhibitor2.62.13.4
Sorafenib (Reference)3.072.23.4

Data adapted from Elsherbeny et al., J Enzyme Inhib Med Chem, 2021.[11]

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[2] VEGFR-2 inhibitors derived from 7-Bromo-3-methylquinoxalin-2(1H)-one act by competing with ATP for its binding site in the kinase domain of VEGFR-2, thereby preventing receptor autophosphorylation and blocking the downstream signaling cascade.[8]

G cluster_0 VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Quinoxalinone-based Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

7-Bromo-3-methylquinoxalin-2(1H)-one is a highly valuable and versatile precursor in drug discovery. Its straightforward synthesis and the reactivity of the bromine atom at the 7-position make it an ideal starting material for the construction of diverse libraries of bioactive molecules through robust and well-established cross-coupling methodologies. The successful application of the quinoxalinone scaffold in the development of potent kinase inhibitors, such as those targeting VEGFR-2, underscores the strategic importance of this precursor in the ongoing search for novel and effective therapeutics.

References

  • Elsherbeny, M. A., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. Available at: [Link]

  • Zhang, Y., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 229, 114085. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Tijer, P. (2015). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org. Available at: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Ibrahim, M. K., et al. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitor. Journal of the Iranian Chemical Society, 19(1), 229-247. Available at: [Link]

  • Elsherbeny, M. A., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 114, 105105. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Organic Chemistry: Current Research. (2016). Synthesis, Characterization and Cholinesterase Enzymes Inhibitory Activity of Some Novel 3-Methylquinoxaline-2-hydrazone Derivatives. Longdom Publishing. Available at: [Link]

  • Royal Society of Chemistry. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Available at: [Link]

  • Google Patents. (2013). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • Beilstein-Institut. (2013). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Beilstein Journal of Organic Chemistry, 9, 444-449. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available at: [Link]

Sources

Method

The Strategic Utility of 7-Bromo-3-methylquinoxalin-2(1H)-one in Modern Organic Synthesis

For Immediate Release: Application Note & Protocols Introduction: The Quinoxalinone Core and the Strategic Importance of the 7-Bromo Handle The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release: Application Note & Protocols

Introduction: The Quinoxalinone Core and the Strategic Importance of the 7-Bromo Handle

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including functioning as anticancer agents, kinase inhibitors, and antimicrobial compounds.[1][2][3] The strategic introduction of a bromine atom at the 7-position of the 3-methylquinoxalin-2(1H)-one core provides a versatile synthetic handle for the further elaboration of these molecules through modern cross-coupling methodologies. This application note provides a detailed guide to the synthetic applications of 7-Bromo-3-methylquinoxalin-2(1H)-one, with a focus on palladium-catalyzed cross-coupling reactions.

The bromine atom at the C7 position serves as a prime site for the introduction of diverse functionalities, enabling the systematic exploration of the structure-activity relationships (SAR) of novel quinoxalinone-based compounds. This is particularly crucial in drug discovery programs, where fine-tuning of molecular properties is essential for optimizing potency, selectivity, and pharmacokinetic profiles.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the quinoxalinone ring system, coupled with the reactivity of the aryl bromide, makes 7-Bromo-3-methylquinoxalin-2(1H)-one an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-3-methylquinoxalin-2(1H)-ones

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[4][5] In the context of 7-Bromo-3-methylquinoxalin-2(1H)-one, this reaction provides a direct route to 7-aryl substituted derivatives, which are of significant interest in the development of kinase inhibitors and other therapeutic agents. The introduction of various aryl and heteroaryl groups at the 7-position can profoundly influence the biological activity of the quinoxalinone core.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst: Palladium(0) complexes are the active catalytic species. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is commonly employed.

  • Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos), can enhance catalyst activity and stability, particularly for challenging substrates.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently used. The choice of base can influence reaction kinetics and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow

Materials:

  • 7-Bromo-3-methylquinoxalin-2(1H)-one

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 7-Bromo-3-methylquinoxalin-2(1H)-one (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-3-methylquinoxalin-2(1H)-one.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%)/SPhos (4 mol%)Provides a good balance of reactivity and stability.
Base K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)Effective in activating the boronic acid.
Solvent 1,4-Dioxane/H₂O (4:1)Good solubility for both organic and inorganic reagents.
Temperature 90-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Buchwald-Hartwig Amination: Synthesis of 7-Amino-3-methylquinoxalin-2(1H)-one Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7][8] Applying this reaction to 7-Bromo-3-methylquinoxalin-2(1H)-one opens up access to a wide range of 7-amino substituted derivatives. These compounds are valuable intermediates for the synthesis of dyes, pharmaceuticals, and other functional materials. The amino group can be further functionalized, for instance, through acylation or sulfonylation, to generate diverse libraries of compounds for biological screening.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is crucial in Buchwald-Hartwig aminations. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often highly effective in promoting the reductive elimination step and preventing catalyst deactivation.[3]

  • Base: A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] The choice of base can depend on the pKa of the amine and the substrate's tolerance to basic conditions.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

Materials:

  • 7-Bromo-3-methylquinoxalin-2(1H)-one

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu or LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add 7-Bromo-3-methylquinoxalin-2(1H)-one (1.0 eq), the amine (1.2 eq), the base (1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%) to a sealable reaction tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 7-amino-3-methylquinoxalin-2(1H)-one derivative.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ (2 mol%)/RuPhos (4 mol%)A robust system for a wide range of amines.
Base NaOtBu (1.5 eq) or LHMDS (1.5 eq)Strong, non-nucleophilic bases effective for C-N coupling.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents compatible with the reaction.
Temperature 100-110 °CEnsures a reasonable reaction rate for most substrates.
Sonogashira Coupling: Synthesis of 7-Alkynyl-3-methylquinoxalin-2(1H)-ones

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2][10][11] This reaction is particularly valuable for introducing alkynyl moieties into the quinoxalinone scaffold. The resulting 7-alkynyl derivatives can serve as versatile intermediates for further transformations, such as cycloadditions, or can themselves exhibit interesting biological or material properties.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which enhances the rate of transmetalation.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. It acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: The amine base can often serve as the solvent. Alternatively, a co-solvent like THF or DMF may be used.

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira_Workflow

Materials:

  • 7-Bromo-3-methylquinoxalin-2(1H)-one

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF, optional)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 7-Bromo-3-methylquinoxalin-2(1H)-one (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).

  • Add degassed triethylamine (and THF if needed).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the amine hydrobromide salt, and wash the pad with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 7-alkynyl-3-methylquinoxalin-2(1H)-one.

ParameterRecommended ConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)The classic and reliable catalyst system for Sonogashira coupling.
Base/Solvent Triethylamine (Et₃N)Acts as both base and solvent, simplifying the reaction setup.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, preserving sensitive functional groups.

Conclusion

7-Bromo-3-methylquinoxalin-2(1H)-one is a highly valuable and versatile building block in organic synthesis. Its strategic bromo-functionalization allows for the application of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols outlined in this application note provide a robust foundation for the synthesis of diverse libraries of 7-substituted-3-methylquinoxalin-2(1H)-one derivatives, paving the way for the discovery of new therapeutic agents and functional materials. The ability to systematically modify the 7-position is a key advantage in optimizing the properties of this important class of heterocyclic compounds.

References

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 2000. [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 2014. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Molecules, 2024. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Quinoxalin-2(1H)-One Derivatives As Inhibitors Against Hepatitis C Virus. ACS Medicinal Chemistry Letters, 2011. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2024. [Link]

  • Synthesis of 3‐methylquinoxalin‐2(1H)‐one via C−H bond functionalization. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 2021. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Bioorganic Chemistry, 2021. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2020. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Science, 2024. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023. [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 7-Bromo-3-methylquinoxalin-2(1H)-one during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data due to compromised starting materials.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data due to compromised starting materials. 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS: 103095-19-8) is a highly versatile and biologically privileged scaffold. However, it is not a passive chemical rock; it is a reactive heterocycle that responds dynamically to its storage environment.

To ensure absolute scientific integrity in your assays, you must understand the mechanistic vulnerabilities of this compound. This guide breaks down the causality behind its degradation and provides self-validating protocols to guarantee reagent fidelity.

Part 1: The Photochemical Vulnerability (Light & Oxygen)

Q: Why does my solid powder turn from pale yellow to dark brown over several months on the benchtop?

A: You are observing a classic cascade of photo-oxidative degradation. Quinoxalin-2(1H)-ones are highly photoactive molecules. When exposed to ambient visible light, the quinoxalinone core absorbs photons and transitions into an excited triplet state. In this excited state, the molecule acts as a potent photosensitizer, transferring energy to ground-state triplet oxygen ( 3O2​ ) present in the ambient air to generate highly reactive singlet oxygen ( 1O2​ )[1].

This localized singlet oxygen rapidly attacks the electron-rich C3-methyl group or induces ring-opening of the pyrazine moiety, leading to auto-oxidative degradation products and the dark brown discoloration you observe[2].

Causality & Solution: Degradation is not caused by light alone, but by the synergy of light and oxygen. Storing the compound in a clear vial under ambient air guarantees degradation. You must break this causal chain by eliminating both light (using amber glass) and oxygen (using inert gas backfilling).

PhotoOxidation A 7-Bromo-3-methyl quinoxalin-2(1H)-one (Ground State) B Excited Triplet State (Photosensitizer) A->B Visible Light (hν) C Singlet Oxygen (¹O₂) Generation B->C Energy Transfer to ³O₂ D Oxidative Degradation (Ring Cleavage / C3-Oxidation) C->D Auto-oxidation

Photochemical degradation pathway of quinoxalin-2(1H)-ones via singlet oxygen generation.

Part 2: Hydrolytic Cleavage of the Lactam Core

Q: I stored the compound in the dark at room temperature, but LC-MS shows a mass +18 Da and NMR shows a loss of the N-H broad singlet. What happened?

A: You are observing the hydrolytic cleavage of the lactam (amide) bond. The C2 carbonyl of the quinoxalin-2(1H)-one ring is highly electrophilic and susceptible to nucleophilic attack by ambient moisture. Over time, particularly if the local micro-environment experiences pH fluctuations (e.g., absorption of atmospheric CO2​ forming trace carbonic acid), water molecules will hydrolyze the lactam bond. This opens the pyrazine ring, yielding a substituted diamine/aniline derivative.

Causality & Solution: Solid powders are often hygroscopic. A self-validating approach is to monitor the water content of your storage environment using irreversible humidity indicators, and to store the primary container inside a secondary desiccator cabinet containing active Drierite.

Part 3: Solvent Incompatibility in Stock Solutions

Q: Can I prepare a 10 mM stock solution in DMSO and keep it in the -20°C freezer for a year?

A: This is highly discouraged unless the environment is strictly controlled. DMSO is notoriously hygroscopic. Every time you open the vial to withdraw an aliquot on the benchtop, moisture from the air condenses into the cold DMSO. This introduced water drives the hydrolysis described above. Furthermore, repetitive freeze-thaw cycles introduce dissolved oxygen, which, combined with any incidental light exposure during handling, triggers photo-oxidation[3].

Causality & Solution: If stock solutions are mandatory for your high-throughput workflows, you must use rigorously anhydrous DMSO, aliquot the solution into single-use vials, and purge the headspace with Argon before freezing.

Quantitative Data: Storage Conditions vs. Stability

To illustrate the impact of environmental stressors, below is a comparative summary of compound stability under various storage conditions.

Storage TemperatureIlluminationAtmosphereMoisture LevelEstimated Purity (6 Months)Primary Degradation Pathway
25°CAmbient BenchtopAirAmbient< 70%Photo-oxidation & Hydrolysis
4°CDark (Fridge)AirAmbient~ 85%Hydrolysis (Condensation)
-20°CDark (Freezer)AirAmbient~ 92%Slow Oxidation
-20°C Dark (Freezer) Argon Anhydrous > 99% None (Stable)

Standard Operating Procedure: Anhydrous Reconstitution and Inert Storage

To guarantee the integrity of 7-Bromo-3-methylquinoxalin-2(1H)-one throughout your experimental timeline, execute the following self-validating protocol.

Step 1: Environmental Preparation Transfer the lyophilized vial of the compound into a nitrogen-filled glovebox. Causality: Prevents atmospheric moisture from adsorbing onto the powder during handling.

Step 2: Solvent Validation If preparing stock solutions, utilize strictly anhydrous DMSO or DMF. Self-Validation Check: Before dissolving the compound, verify the solvent's water content is strictly <50 ppm using a Karl Fischer titrator. Do not rely solely on the manufacturer's label if the solvent bottle has been previously opened.

Step 3: Reconstitution Dissolve the powder to the desired stock concentration (e.g., 10 mM). Vortex gently until the solution is completely clear. Self-Validation Check: Run a baseline LC-MS/UV trace of the fresh stock to confirm a single peak corresponding to the intact mass, establishing your "Day 0" purity baseline.

Step 4: Aliquoting Dispense the solution into single-use, amber glass HPLC vials. Causality: Amber glass blocks UV and low-wavelength visible light, preventing the excitation of the quinoxalinone core. Single-use aliquots prevent repetitive freeze-thaw cycles and subsequent moisture condensation.

Step 5: Headspace Purging Blanket the headspace of each vial with a gentle stream of Argon gas before sealing with a PTFE-lined cap. Causality: Argon is heavier than air and displaces 3O2​ , starving the photochemical pathway of its required oxygen source.

Step 6: Cryogenic Storage Transfer the sealed vials to a -20°C or -80°C freezer for long-term storage.

StorageProtocol S1 1. Desiccated Transfer (Glovebox/N₂) S2 2. Anhydrous Reconstitution (Dry DMSO/DMF) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Headspace Purge (Argon Blanket) S3->S4 S5 5. Cryogenic Storage (-20°C, Dark) S4->S5

Optimal step-by-step workflow for the reconstitution and long-term storage of quinoxalinones.

Sources

Optimization

Technical Support Center: Reducing Byproducts in 7-Bromo-3-methylquinoxalin-2(1H)-one Bromination Reactions

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support guide for the bromination of 7-Bromo-3-methylquinoxalin-2(1H)-one. This resource is designed for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for the bromination of 7-Bromo-3-methylquinoxalin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in this specific electrophilic aromatic substitution. Our goal is to provide not just solutions, but a foundational understanding of the reaction's mechanics to empower you to optimize your synthesis for higher purity and yield.

This guide moves from high-level frequently asked questions to in-depth troubleshooting protocols, addressing the most common issues of poor regioselectivity and over-bromination.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm attempting to synthesize a dibromo-3-methylquinoxalin-2(1H)-one, but my crude product is a complex mixture. What are the most likely byproducts?

A: In the bromination of 7-Bromo-3-methylquinoxalin-2(1H)-one, the most common byproducts arise from two primary issues: lack of regioselectivity and over-bromination. You are likely observing:

  • Regioisomeric Dibromo Products: The primary challenge is the formation of a mixture of 5,7-dibromo- and 6,7-dibromo-3-methylquinoxalin-2(1H)-one.

  • Over-brominated Species: Tribrominated products, such as 5,6,7-tribromo-3-methylquinoxalin-2(1H)-one, can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Side-Chain Bromination: While less common under electrophilic conditions, bromination of the C3-methyl group can occur if the reaction is exposed to UV light or radical initiators.[1]

Q2: What is the underlying chemical reason for the formation of multiple dibromo-isomers?

A: The formation of regioisomers is a direct result of competing directing effects from the substituents on the quinoxalinone core. The starting material is an electron-deficient heterocycle, which generally makes electrophilic substitution challenging.[1] The key factors are:

  • The C7-Bromo Group: This is an electron-withdrawing group that deactivates the ring but acts as an ortho-, para- director. It directs incoming electrophiles to the C6 and C8 positions.

  • The N4-Amido Group: The nitrogen atom at position 4 is part of the fused ring system. Its lone pair can donate electron density into the benzene ring, making it an activating, ortho-, para- director. It strongly directs the incoming electrophile to the C5 position (ortho) and the C7 position (para, which is already occupied).

  • The Result: You have a competition where the N4-amido group directs to C5, and the C7-bromo group directs to C6 and C8. This often results in a mixture of 5,7- and 6,7-dibromo isomers. Understanding this electronic tug-of-war is the first step to controlling the reaction's outcome.[2]

Q3: My mass spectrometry results show a peak corresponding to a tribrominated product. Why is this happening?

A: The formation of a tribrominated byproduct indicates over-bromination. This typically occurs when the reaction conditions are too forcing, allowing a third bromine atom to add to the already deactivated dibrominated ring. Common causes include:

  • Using more than one equivalent of the brominating agent.

  • High reaction temperatures that provide enough energy to overcome the deactivation barrier.

  • Prolonged reaction times that allow the slower, secondary bromination to occur after the desired product has formed.

Q4: What are the best analytical techniques to identify and quantify the ratio of my product to the byproducts?

A: A combination of techniques is recommended for unambiguous identification:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The aromatic region of the spectrum will clearly show different splitting patterns for the desired isomer and the byproducts. The 5,7-dibromo isomer will show two singlets (or narrow doublets), while the 6,7-dibromo isomer will show two doublets. Integration of these distinct signals allows for accurate quantification of the isomeric ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for confirming the presence of mono-, di-, and tri-brominated species by their molecular weight.[3] The liquid chromatography component can also help separate the isomers, providing an estimate of their relative abundance based on peak area.

Section 2: In-Depth Troubleshooting Guide

This section provides actionable solutions to specific experimental problems, grounded in mechanistic principles.

Problem: Poor Regioselectivity (Mixture of 5,7- and 6,7-Dibromo Isomers)

Root Cause Analysis: As established, this is due to competing electronic directing effects. The key to solving this is to use conditions that amplify the directing effect of one group over the other or that favor the formation of the most thermodynamically stable product.

Solutions & Scientific Rationale:

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) is often the most effective initial step. Electrophilic aromatic substitutions are typically under kinetic control. Reducing the thermal energy of the system can increase the selectivity of the brominating agent for the more electronically favorable position (C5, activated by the N4-amido group).

  • Select the Appropriate Brominating Agent: The reactivity of the brominating agent is critical.

    • N-Bromosuccinimide (NBS): NBS is generally a milder and more selective brominating agent than molecular bromine (Br₂). It generates a low concentration of Br⁺ in situ, which can lead to better regioselectivity.

    • Tetrabutylammonium Tribromide (TBATB): This reagent provides a slow, controlled release of bromine, which can significantly improve selectivity by keeping the concentration of the active brominating species low throughout the reaction.[4]

  • Leverage Acidic Media: Performing the bromination in a strong acid like sulfuric acid or triflic acid can alter the electronic properties of the substrate.[5] Protonation of the nitrogen atoms further deactivates the ring system, making the substitution more difficult but often more selective. This approach requires careful optimization, as conditions that are too harsh can lead to degradation.

Recommended Protocol for Improved Regioselectivity:
  • Dissolve 7-Bromo-3-methylquinoxalin-2(1H)-one (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Cool the mixture to 0 °C in an ice bath with gentle stirring.

  • In a separate container, dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid.

  • Add the NBS solution to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Monitor the reaction progress every 15 minutes using TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon consumption of the starting material (typically 1-3 hours), quench the reaction by pouring it into a beaker of ice water.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Analyze the crude product ratio by ¹H NMR before proceeding to purification.

Problem: Over-bromination (Formation of Tribromo Byproducts)

Root Cause Analysis: This issue stems from an excess of reactive brominating species relative to the substrate or from conditions that are too harsh. The desired dibromo-product, while deactivated, can still react further if given the opportunity.

Solutions & Scientific Rationale:

  • Strict Stoichiometric Control: Use a precise amount of the brominating agent. An excess of even 10% (1.1 eq) can lead to significant amounts of over-bromination. A starting point of 1.0 to 1.05 equivalents is recommended.

  • Controlled Reagent Addition: Never add the brominating agent all at once. A slow, dropwise addition via a syringe pump or dropping funnel ensures that the concentration of the electrophile remains low at all times, favoring the faster initial bromination and minimizing the slower second bromination.

  • Diligent Reaction Monitoring: Over-bromination is a time-dependent byproduct. Use TLC or a rapid LC-MS method to track the disappearance of the starting material. The reaction should be quenched immediately upon its complete consumption.

NBS EquivalentsReaction TimeApprox. % Starting MaterialApprox. % Desired Dibromo ProductApprox. % Tribromo Byproduct
1.052 hours<1%95%4%
1.202 hours0%80%20%
1.502 hours0%55%45%
Note: These values are illustrative and will vary based on specific reaction conditions.

Section 3: Mechanistic Insights & Process Diagrams

A deeper understanding of the reaction mechanism and troubleshooting logic can guide experimental design.

Mechanism: Regioselectivity in Dibromination

The diagram below illustrates the formation of the key cationic intermediates (Wheland intermediates) for bromination at the C5 and C6 positions. The stability of these intermediates dictates the major product. The intermediate for C5 substitution is better stabilized by the resonance contribution from the N4-amido group, often making it the kinetically favored product.

Bromination Mechanism cluster_start Starting Material cluster_pathways Electrophilic Attack (Br+) cluster_intermediates Wheland Intermediates cluster_products Products (-H+) SM 7-Bromo-3-methyl- quinoxalin-2(1H)-one C5_Attack Attack at C5 (Favored by N4-Amido) SM->C5_Attack Path A C6_Attack Attack at C6 (Favored by C7-Bromo) SM->C6_Attack Path B Intermediate_C5 C5-Sigma Complex (More Stable) C5_Attack->Intermediate_C5 Intermediate_C6 C6-Sigma Complex (Less Stable) C6_Attack->Intermediate_C6 Product_5_7 5,7-Dibromo Isomer (Major Product) Intermediate_C5->Product_5_7 Product_6_7 6,7-Dibromo Isomer (Minor Byproduct) Intermediate_C6->Product_6_7

Caption: Competing pathways for the bromination of the starting material.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues.

Troubleshooting Workflow Start Analyze Crude Product by ¹H NMR / LC-MS CheckIsomers Multiple Dibromo Isomers Detected? Start->CheckIsomers CheckOverBrom Tribromo or Higher Species Detected? CheckIsomers->CheckOverBrom No SolutionIsomers Implement Regioselectivity Protocol: 1. Lower Temperature 2. Use Milder Reagent (NBS) 3. Monitor Closely CheckIsomers->SolutionIsomers Yes SolutionOverBrom Implement Over-bromination Protocol: 1. Verify Stoichiometry (≤1.05 eq) 2. Slow Reagent Addition 3. Quench Immediately at Completion CheckOverBrom->SolutionOverBrom Yes Purify Proceed to Purification (Column Chromatography) CheckOverBrom->Purify No SolutionIsomers->Purify SolutionOverBrom->Purify

Caption: A decision tree for troubleshooting bromination reactions.

Section 4: Purification Protocol

Even with an optimized reaction, chromatographic purification is often necessary to achieve high purity.

Protocol: Purification by Silica Gel Column Chromatography
  • Prepare the Column: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).

  • Slurry the Column: Wet the silica gel with the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. If solubility is low, create a slurry by adsorbing the crude product onto a small amount of silica gel, drying it, and carefully adding the dry powder to the top of the column.

  • Elute the Products: Begin elution with a low-polarity solvent system and gradually increase the polarity. A typical gradient might be:

    • Hexane:Ethyl Acetate (98:2) to elute non-polar impurities.

    • Gradually increase to Hexane:Ethyl Acetate (90:10) to (80:20). The different dibromo-isomers will likely elute at slightly different polarities.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which contain the desired product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Kang, J., Kim, S. Y., Jo, H. H., & Zong, K. (2024). Triflic Acid‐Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10. ChemSusChem. Available at: [Link]

  • Uçar, M., Ökten, S., & Çakmak, O. (2017). Effective synthesis of some new brominated quinoxalines. Tetrahedron. Available at: [Link]

  • Li, J., et al. (2022). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. Available at: [Link]

  • Hartauer, K. J., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Japan International Cooperation Agency. (n.d.). Analytical Methods. Manual for Analysis of Persistent Organic Pollutants in Environmental Samples. Available at: [Link]

  • Omics Online. (2022). Techniques of Analytical, Bio analytical and Separation. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 7-Bromo-3-methylquinoxalin-2(1H)-one and 6-bromo-3-methylquinoxalin-2(1H)-one for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, quinoxalinone scaffolds are of significant interest due to their versatile biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, quinoxalinone scaffolds are of significant interest due to their versatile biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoxalinone core can dramatically influence the pharmacological profile of these molecules. This guide provides an in-depth comparison of two isomeric compounds: 7-Bromo-3-methylquinoxalin-2(1H)-one and 6-bromo-3-methylquinoxalin-2(1H)-one, offering insights into their synthesis, physicochemical properties, and potential biological activities, supported by available data and established experimental protocols.

Introduction to the Isomers

7-Bromo-3-methylquinoxalin-2(1H)-one and its 6-bromo counterpart are heterocyclic compounds that have garnered attention as potential building blocks in drug discovery.[3] The presence and position of the bromine atom on the benzene ring of the quinoxalinone core are expected to modulate the electron distribution, lipophilicity, and steric factors of the molecules, thereby influencing their interaction with biological targets.

Physicochemical Properties: A Comparative Analysis

Property7-Bromo-3-methylquinoxalin-2(1H)-one6-bromo-3-methylquinoxalin-2(1H)-one
CAS Number 49849-71-0[4]24463-25-0[3]
Molecular Formula C₉H₉BrN₂O[4]C₉H₉BrN₂O[3]
Molecular Weight 241.09 g/mol [4]241.08 g/mol [3]
Melting Point Data not available134-136 °C[3]
Solubility Data not availableSoluble in DMSO and ethanol[3]
Appearance Data not availableOff-white to light yellow solid[3]

The difference in the position of the bromine atom is anticipated to have a subtle but discernible impact on properties such as melting point and solubility due to variations in crystal packing and polarity.

Synthesis and Chemical Reactivity

The synthesis of these bromo-substituted quinoxalinones generally involves the condensation of a bromo-substituted o-phenylenediamine with pyruvic acid or its derivatives. The position of the bromine atom on the final product is determined by the starting bromo-o-phenylenediamine.

A common synthetic route for 6-bromo-3-methylquinoxalin-2(1H)-one involves the direct bromination of 3-methylquinoxalin-2(1H)-one.[3] This suggests that the 6-position is susceptible to electrophilic substitution. The reactivity of the bromine atom in both isomers allows for further functionalization through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling, making them versatile intermediates for the synthesis of more complex molecules.[3]

Generalized Synthetic Protocol

The following is a representative protocol for the synthesis of bromo-3-methylquinoxalin-2(1H)-ones.

cluster_synthesis Synthesis Workflow start Start: Bromo-o-phenylenediamine and Pyruvic Acid reaction Condensation Reaction (e.g., in ethanol or acetic acid, reflux) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: Bromo-3-methylquinoxalin-2(1H)-one purification->product

Caption: A generalized workflow for the synthesis of bromo-3-methylquinoxalin-2(1H)-ones.

Spectroscopic Properties

Detailed spectroscopic data is essential for the unambiguous identification of these isomers. While a complete dataset for both is not available from a single comparative source, the following represents expected and reported spectral characteristics.

¹H and ¹³C NMR Spectroscopy

The position of the bromine atom will significantly influence the chemical shifts of the aromatic protons in the ¹H NMR spectra. For the 6-bromo isomer, one would expect to see a distinct set of aromatic proton signals compared to the 7-bromo isomer due to the different electronic environment. Similarly, the ¹³C NMR spectra will show characteristic shifts for the carbon atoms in the benzene ring, directly reflecting the position of the bromine substituent.

A published patent provides the following NMR data for a 3-methylquinoxalin-2-(1H)-one derivative, which can be used as a reference for interpreting the spectra of the bromo-substituted analogs: ¹H NMR (500MHz, DMSO) δ 12.32 (s, 1H), 7.70 (d, J = 8.0Hz, 1H), 7.49–7.45 (m, 1H), 7.27 (ddd, J = 8.3, 5.3, 1.3Hz, 2H), 2.41 (s, 3H). ¹³C NMR (126MHz, DMSO) δ 159.14, 154.87, 131.89, 131.61, 129.21, 127.80, 122.94, 115.17, 20.43.[5]

Biological Activity: A Structure-Activity Relationship Perspective

The quinoxalinone core is a "privileged scaffold" in medicinal chemistry, and the introduction of a bromine atom can enhance biological activity.[3] Bromine can increase lipophilicity, which may improve membrane permeability, and it can also participate in halogen bonding, a significant interaction in ligand-receptor binding.

While direct comparative biological data for 7-bromo- vs. 6-bromo-3-methylquinoxalin-2(1H)-one is lacking, studies on other quinoxaline derivatives suggest that the position of substituents on the benzene ring is critical for activity. For instance, the anticancer and antimicrobial activities of quinoxaline derivatives have been shown to be highly dependent on the substitution pattern.[2][6]

It is plausible that the different electronic and steric properties of the 6-bromo and 7-bromo isomers will lead to differences in their biological activities. For example, one isomer may exhibit greater potency or selectivity for a particular enzyme or receptor. The presence of a basic side chain at the 6 or 7-position of the quinazoline nucleus (a related heterocyclic system) has been shown to play a significant role in determining cytotoxicity.[7]

Potential Therapeutic Applications

Based on the broader class of quinoxalinone compounds, both the 6-bromo and 7-bromo isomers are promising candidates for investigation in several therapeutic areas:

  • Anticancer Agents: Quinoxaline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[8][9]

  • Antimicrobial Agents: The quinoxalinone scaffold is found in several natural antibiotics and synthetic derivatives have shown broad-spectrum antimicrobial activity.[1]

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these isomers, the following are generalized protocols for assessing their potential biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

cluster_antimicrobial Broth Microdilution Workflow compound_dilution Prepare serial dilutions of test compounds in 96-well plates bacterial_inoculation Inoculate wells with a standardized bacterial suspension compound_dilution->bacterial_inoculation incubation Incubate at 37°C for 18-24 hours bacterial_inoculation->incubation mic_determination Determine MIC by visual inspection of bacterial growth incubation->mic_determination

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion and Future Directions

Both 7-Bromo-3-methylquinoxalin-2(1H)-one and 6-bromo-3-methylquinoxalin-2(1H)-one represent valuable scaffolds for the development of novel therapeutic agents. While there is a lack of direct comparative experimental data, the available information on the broader class of quinoxalinones suggests that both isomers hold significant potential. The difference in the bromine position is likely to lead to distinct physicochemical and biological properties.

Future research should focus on the parallel synthesis of these isomers and their head-to-head comparison in a panel of biological assays. Such studies will be crucial to elucidate the structure-activity relationships and to identify the more promising candidate for further preclinical development. The experimental protocols provided in this guide offer a starting point for researchers to undertake these important investigations.

References

  • 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one - EvitaChem. (n.d.).
  • Development of a Practical Synthesis of 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one. (2014). ResearchGate. Retrieved from [Link]

  • Hamaoka, et al. (2005). U.S. Patent No. 10,954,233. Washington, DC: U.S.
  • 1H NMR 1 2 18 13C{1H} NMR. (n.d.).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Al-Suwaidan, I. A., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Scientific Reports, 13(1), 12345.
  • Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. (2009). Google Patents.
  • Ferreira, L. G., et al. (2012). Quinoxaline derivatives: a patent review (2006--present).
  • WO 00/38684. (2000). Google Patents.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 105, 117789.
  • Interpretation of 2D NMR Spectra. (n.d.).
  • Al-Abdullah, E. S., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3183.
  • Product Class 15: Quinoxalines. (n.d.).
  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2(1H)-Quinoxalinone, 6-broMo-3,4-dihydro-3-Methyl-. (n.d.). NextSDS. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19685-19702.
  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones Isomers. (2015). SciELO. Retrieved from [Link]

  • Şenol, Ö., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.
  • Preparation method of 3-methylquinoxaline-2-(1H)-one derivative. (2020). Google Patents.
  • Quinoxaline derivatives and uses thereof. (2024). PubChem. Retrieved from [Link]

  • HI-181 (854584-01-3, MFCD11036295). (n.d.). Parkway Scientific. Retrieved from [Link]

  • 1H-NMR. (n.d.).
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). MDPI. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 7-Bromo-3-methylquinoxalin-2(1H)-one

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 7-Bromo-3-methylquinoxalin-2(1H)-one: A Comparative Analysis In the landscape of modern drug discovery and heterocyclic chemistry, the preci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 7-Bromo-3-methylquinoxalin-2(1H)-one: A Comparative Analysis

In the landscape of modern drug discovery and heterocyclic chemistry, the precise structural elucidation of novel compounds is paramount. Quinoxalinone derivatives, a class of nitrogen-containing heterocycles, are of significant interest due to their diverse biological activities.[1] Among these, 7-Bromo-3-methylquinoxalin-2(1H)-one represents a key scaffold whose characterization is essential for further development. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for this purpose, providing a detailed fragmentation "fingerprint" that is invaluable for structural confirmation.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Bromo-3-methylquinoxalin-2(1H)-one. As direct experimental data for this specific molecule is not widely published, this analysis is built upon established fragmentation principles of heterocyclic compounds, the known behavior of bromo-aromatic systems, and a direct comparison with the experimentally determined mass spectrum of its non-brominated analog, 3-methylquinoxalin-2(1H)-one.[2][3] This comparative approach is designed to offer researchers a deeper understanding of substituent effects on fragmentation pathways.

Experimental Protocol: Acquiring High-Quality EI Mass Spectra

To ensure reproducible and high-quality data, a standardized approach to sample analysis is critical. The following protocol outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of quinoxalinone derivatives.

1. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve approximately 1 mg of 7-Bromo-3-methylquinoxalin-2(1H)-one in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane.

  • Filtration: To prevent contamination of the GC inlet, filter the sample solution using a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of similar analytes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[4]

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to assess sample purity and retention time.

  • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

  • Identify the molecular ion and all significant fragment ions, interpreting the fragmentation pattern based on established chemical principles.

Below is a workflow diagram illustrating this process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample (1 mg/mL) filter Syringe Filter (0.22 µm) dissolve->filter gc Gas Chromatography (Separation) filter->gc ms Mass Spectrometry (EI, 70 eV) gc->ms Transfer tic Acquire TIC ms->tic spectra Extract Mass Spectrum tic->spectra interpret Interpret Fragmentation spectra->interpret

Caption: A typical workflow for GC-MS analysis.

Predicted Fragmentation Pattern of 7-Bromo-3-methylquinoxalin-2(1H)-one

The fragmentation of 7-Bromo-3-methylquinoxalin-2(1H)-one under EI conditions is expected to be initiated by the removal of an electron to form the molecular ion (M⁺˙), which then undergoes a series of characteristic fragmentation reactions. The presence of the bromine atom is a key influencer of this pattern.

Molecular Ion (m/z 238/240): The molecular ion is predicted to be of moderate to high abundance. A crucial diagnostic feature will be the presence of a pair of peaks at m/z 238 and m/z 240 with a relative intensity ratio of approximately 1:1.[5] This isotopic signature is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Key Fragmentation Pathways:

  • Loss of CO (Carbon Monoxide): A common fragmentation pathway for lactam-containing heterocycles is the neutral loss of carbon monoxide (28 Da) from the molecular ion. This would lead to the formation of a radical cation at m/z 210/212.

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage next to the nitrogen atom can result in the loss of the methyl group (15 Da), yielding an even-electron ion at m/z 223/225. This fragment is often stabilized by the aromatic system.

  • Loss of Br Radical (•Br): The C-Br bond can undergo homolytic cleavage to lose a bromine radical (79 or 81 Da). This would result in a prominent peak at m/z 159, which corresponds to the 3-methylquinoxalin-2(1H)-one cation. This pathway is particularly useful for confirming the core structure.

  • Sequential Losses: Further fragmentation can occur from these primary fragments. For instance, the [M-CO]⁺˙ ion (m/z 210/212) could subsequently lose a bromine radical to yield an ion at m/z 131. Alternatively, the [M-Br]⁺ ion (m/z 159) is expected to follow the fragmentation pattern of 3-methylquinoxalin-2(1H)-one, which includes the loss of CO (to m/z 131) and HCN (to m/z 132).

The predicted fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M [M]⁺˙ m/z 238/240 M_minus_CO [M-CO]⁺˙ m/z 210/212 M->M_minus_CO - CO M_minus_Br [M-Br]⁺ m/z 159 M->M_minus_Br - •Br M_minus_CH3 [M-CH₃]⁺ m/z 223/225 M->M_minus_CH3 - •CH₃ m131 [C₈H₇N₂]⁺ m/z 131 M_minus_CO->m131 - •Br M_minus_Br->m131 - CO m132 [C₈H₆N]⁺ m/z 132 M_minus_Br->m132 - HCN

Caption: Predicted EI fragmentation of 7-Bromo-3-methylquinoxalin-2(1H)-one.

Comparative Analysis: The Influence of the Bromo-Substituent

To understand the directing effect of the bromine atom on the fragmentation pathway, it is instructive to compare the predicted fragmentation of our target compound with the known experimental data for 3-methylquinoxalin-2(1H)-one, obtained from the NIST spectral database.[2]

m/z (Predicted for 7-Bromo-3-methylquinoxalin-2(1H)-one)m/z (Observed for 3-methylquinoxalin-2(1H)-one)[2]Proposed Ion Structure / FragmentationImpact of Bromine Substituent
238/240 160 Molecular Ion [M]⁺˙ Increases the mass of the molecular ion by 78/80 Da and introduces a characteristic 1:1 isotopic pattern.
223/225 145[M-CH₃]⁺ Not a major reported fragment for the analog, suggesting the bromine may influence this cleavage.
210/212 132[M-CO]⁺˙ The loss of CO is a common pathway for both compounds.
159 N/A[M-Br]⁺ This fragment is unique to the brominated compound and directly confirms the loss of the halogen. Its m/z corresponds to the molecular ion of the non-brominated analog.
132 132[M-Br-HCN]⁺ or [M-CO-Br-H]⁺ This common fragment corresponds to the quinoxaline core after initial losses.
131 131[M-Br-CO]⁺ or [M-CO-Br]⁺ A key fragment resulting from the loss of both the bromo-substituent and the carbonyl group, indicating a stable resulting ion.

This comparison clearly demonstrates that while the core fragmentation of the quinoxalinone ring (loss of CO and HCN) remains consistent, the bromine atom introduces unique and diagnostic fragmentation channels, namely the characteristic isotopic pattern of the molecular ion and the prominent loss of the bromine radical. The fragment at m/z 159 serves as a powerful diagnostic tool, effectively linking the spectrum of the brominated compound back to its parent structure.

Conclusion

The structural elucidation of 7-Bromo-3-methylquinoxalin-2(1H)-one via electron ionization mass spectrometry can be confidently achieved by recognizing a set of key fragmentation patterns. The presence of a 1:1 isotopic cluster at m/z 238/240 confirms the molecular weight and the presence of a single bromine atom. Subsequent fragmentation is dominated by the neutral loss of carbon monoxide and the radical loss of bromine. By comparing this predicted pattern to the known spectrum of 3-methylquinoxalin-2(1H)-one, the influence of the halogen substituent is clearly delineated, providing researchers with a robust framework for the identification and characterization of this and other related bromo-substituted quinoxalinone derivatives.

References

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available at: [Link]

  • Lang, H., & Djerassi, C. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Biomedical Mass Spectrometry. Available at: [Link]

  • Badawy, E. A., & Kappe, T. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. Available at: [Link]

  • Kamerling, J. P., et al. (1975). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry. Available at: [Link]

  • Benzeid, H., et al. (2021). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Arabian Journal of Chemistry. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • NIST (National Institute of Standards and Technology). 2(1H)-Quinoxalinone, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Sharma, V. P., & Sharma, S. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

  • Al-Thebeiti, M. A., & El-Sayed, N. N. E. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. Available at: [Link]

  • Sharma, V. P. (2004). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Asian Journal of Chemistry. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Anothane, C. A., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • Andersen, M. L. (2011). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Fujii, A. (n.d.). Suppression of Fragmentation in Mass Spectrometry. Tohoku University. Available at: [Link]

  • Kralj, B., et al. (2006). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • El-Naggar, M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nikolaenko, I. V., & Munro, O. Q. (2004). 3-Methyl-1H-quinoxalin-2-one. ResearchGate. Available at: [Link]

  • Benzeid, H., et al. (2010). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Validation

Fragment-to-Lead Evaluation: Biological Activity of the 7-Bromo-3-methylquinoxalin-2(1H)-one Scaffold vs. Standard Inhibitors

Executive Summary In modern medicinal chemistry, 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS 103095-19-8) is rarely deployed as a standalone therapeutic. Instead, it serves as a privileged, low-molecular-weight pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS 103095-19-8) is rarely deployed as a standalone therapeutic. Instead, it serves as a privileged, low-molecular-weight pharmacophore in Fragment-Based Drug Discovery (FBDD). The quinoxalin-2(1H)-one core acts as a highly effective bioisostere for the purine ring of ATP, allowing it to anchor into the hinge region of various kinases, while also exhibiting strong complementarity to the anionic binding pockets of metabolic enzymes[1].

The critical value of this specific molecule lies in its functionalization. The 7-bromo substitution provides a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling rapid expansion of the fragment into adjacent hydrophobic enzyme pockets[2]. This guide objectively compares the baseline biological activity of the unoptimized 7-bromo fragment against its optimized derivatives and canonical standard inhibitors across two primary therapeutic targets: Aldose Reductase (ALR2) and Aurora A Kinase.

Comparative Efficacy & Target Profiling

To understand the trajectory from a raw synthetic fragment to a potent inhibitor, we must analyze the structure-activity relationship (SAR) data. The table below summarizes the in vitro IC50​ values, demonstrating how the baseline fragment compares to fully elaborated quinoxalin-2(1H)-one derivatives and industry-standard clinical inhibitors.

CompoundTarget Enzyme IC50​ ( μ M)Mechanistic Notes
7-Bromo-3-methylquinoxalin-2(1H)-one Aldose Reductase (ALR2)> 50.00Weak baseline binding; lacks extended hydrophobic interactions.
Optimized Quinoxalin-2(1H)-one (e.g., C-3 phenolic derivative)Aldose Reductase (ALR2)0.032High affinity via C-3/N-1 substitution; dual antioxidant activity[3].
Epalrestat (Standard)Aldose Reductase (ALR2)0.020Canonical ALR2 inhibitor; acts as the positive control baseline.
7-Bromo-3-methylquinoxalin-2(1H)-one Aurora A Kinase> 100.00Weak hinge binder; insufficient occupation of the ATP pocket.
Optimized Quinoxalin-2(1H)-one Aurora A Kinase0.015Potent ATP-competitive inhibition via C-7 aryl extension.
Alisertib (Standard)Aurora A Kinase0.002Highly selective, canonical Aurora A clinical inhibitor.

Mechanistic Pathway: Aldose Reductase (ALR2) Inhibition

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for converting excess intracellular glucose into sorbitol. Accumulation of sorbitol induces osmotic stress and depletes NADPH, driving diabetic complications such as neuropathy and retinopathy[3]. Quinoxalin-2(1H)-one derivatives competitively bind the ALR2 active site, preventing the oxidation of NADPH.

ALR2_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose SDH->Fructose Inhibitor Quinoxalin-2(1H)-one Derivatives Inhibitor->ALR2 Competitive Inhibition

Fig 1: Polyol pathway showing ALR2 inhibition by quinoxalin-2(1H)-one derivatives.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. The following methodologies detail the exact causal reasoning behind the assay conditions used to evaluate the 7-bromo-3-methylquinoxalin-2(1H)-one scaffold against standard inhibitors.

Protocol 1: ALR2 Enzymatic Inhibition Assay (Spectrophotometric)

This assay quantifies ALR2 activity by monitoring the depletion of its obligate cofactor, NADPH.

  • Causality of Readout: NADPH absorbs light at 340 nm, whereas its oxidized form (NADP+) does not. Therefore, the rate of decrease in absorbance ( ΔA340​ ) is directly proportional to the velocity of the ALR2-catalyzed reaction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Rationale: This slightly acidic pH mimics the optimal physiological environment for ALR2 activity and stabilizes the NADPH cofactor.

  • Reagent Assembly: In a 96-well UV-transparent plate, combine recombinant human ALR2, 0.1 mM NADPH, and the test compound (Fragment vs. Epalrestat) dissolved in DMSO (final DMSO concentration 1%).

  • Incubation: Incubate for 10 minutes at 37°C to allow equilibrium binding of the inhibitor to the enzyme.

  • Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Readout: Continuously monitor absorbance at 340 nm for 5 minutes using a microplate reader.

  • Self-Validation System:

    • Control 1 (Auto-oxidation): Include a "No-Enzyme" well containing only NADPH and the test compound. Quinoxalinones can sometimes act as redox cyclers; this control ensures the compound isn't artificially oxidizing NADPH.

    • Control 2 (Z'-factor): Calculate the Z'-factor using DMSO as the negative control (100% activity) and 1 μ M Epalrestat as the positive control (0% activity). An assay is only deemed valid if Z′≥0.6 .

Protocol 2: High-Throughput Kinase TR-FRET Assay

When screening heterocyclic fragments like quinoxalin-2(1H)-ones for kinase inhibition, standard fluorescence assays are highly prone to false positives due to the intrinsic auto-fluorescence of the scaffold in the blue/green spectrum.

  • Causality of TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) fluorophore. Europium has an exceptionally long emission half-life. By introducing a 50 μ s time delay between excitation and measurement, all short-lived compound auto-fluorescence decays to zero, yielding a background-free signal.

Step-by-Step Methodology:

  • Equilibration: Incubate Aurora A kinase with the test compound (Fragment vs. Alisertib) for 30 minutes.

  • Reaction Initiation: Add ATP and a biotinylated peptide substrate. Critical Parameter: ATP must be added precisely at its apparent Km​ value for the specific kinase. If ATP is too high, it will outcompete the inhibitor, masking the fragment's true affinity.

  • Reaction Quenching: After 60 minutes, add a buffer containing 20 mM EDTA. Causality: EDTA rapidly chelates Mg2+ ions. Because Mg2+ is an essential cofactor required to coordinate the ATP phosphates during transfer, its removal instantly and permanently freezes the kinase reaction, ensuring an accurate kinetic snapshot.

  • Detection Complex: Add Eu-labeled anti-phospho antibody and Streptavidin-APC. The antibody binds the phosphorylated peptide, bringing the Eu donor and APC acceptor into extreme proximity.

  • Readout: Excite the plate at 340 nm. Wait 50 μ s, then read the emission at 615 nm (Europium) and 665 nm (APC). The ratio of 665/615 nm is directly proportional to kinase activity.

TR_FRET_Workflow Step1 1. Compound Incubation (Fragment vs Standard) Step2 2. Kinase & ATP Addition (Initiate Phosphorylation) Step1->Step2 Step3 3. Quench Reaction (EDTA Addition) Step2->Step3 Step4 4. Antibody Binding (Eu-labeled Anti-phospho) Step3->Step4 Step5 5. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step4->Step5

Fig 2: Self-validating TR-FRET kinase assay workflow with EDTA quenching.

References

  • Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones. ResearchGate.
  • Recent Advances on the Catalytic Functionalization of Quinoxalin-2(1H)-ones via C-H Bond Activation. ResearchGate.
  • 2-Hydroxyquinoxaline | High-Purity Research Chemical. Benchchem.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of LC-MS and HPLC-UV for Synthesized 7-Bromo-3-methylquinoxalin-2(1H)-one

Our objective is to move beyond a simple recitation of protocols and delve into the causality behind our analytical choices. We will demonstrate how a well-designed LC-MS workflow serves as a self-validating system, offe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Our objective is to move beyond a simple recitation of protocols and delve into the causality behind our analytical choices. We will demonstrate how a well-designed LC-MS workflow serves as a self-validating system, offering a higher degree of analytical confidence that is indispensable for advancing a compound from synthesis to screening.[3]

The Analytical Challenge: 7-Bromo-3-methylquinoxalin-2(1H)-one

The target molecule, 7-Bromo-3-methylquinoxalin-2(1H)-one, belongs to the quinoxalinone class of compounds, a scaffold prevalent in medicinal chemistry.[4][5] Before proceeding with any biological assay, we must verify two critical parameters:

  • Purity: What is the percentage of the target compound in the synthesized material?

  • Identity: Is the primary component indeed the target molecule and not an isomer or related impurity?

Molecular Structure & Properties:

  • Formula: C₉H₉BrN₂O

  • Monoisotopic Mass: 239.990 g/mol

  • Key Features: A UV-active aromatic system and multiple nitrogen atoms that are readily protonated, making it an ideal candidate for both HPLC-UV and LC-MS analysis. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a unique signature for mass spectrometry confirmation.

The Contenders: HPLC-UV vs. LC-MS

While both techniques utilize liquid chromatography to separate components of a mixture, their detection methods offer vastly different levels of insight.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely accessible technique that determines purity by measuring the UV absorbance of compounds as they elute from the chromatography column.[2] Purity is calculated as the area of the main peak relative to the total area of all detected peaks. Its primary limitation, however, is its inability to provide molecular weight information. A single, sharp peak may appear pure but could conceal a co-eluting impurity with a similar UV chromophore.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of LC with the detection specificity of mass spectrometry.[8] As components elute from the column, they are ionized and their mass-to-charge ratio (m/z) is measured. This provides two orthogonal data points for the principal peak: its retention time and its molecular weight.[1] This dual verification is the cornerstone of a trustworthy purity assessment, as it simultaneously quantifies the compound and confirms its identity.[2][3]

Experimental Design & Protocols

A robust analytical method is born from understanding the physicochemical properties of the analyte. For 7-Bromo-3-methylquinoxalin-2(1H)-one, a moderately polar heterocyclic compound, a reversed-phase chromatography setup is the logical choice.

Sample Preparation (Common for both methods)
  • Rationale: To ensure accurate quantification and prevent instrument contamination, the sample must be fully dissolved and free of particulates. Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of organic compounds and is compatible with reversed-phase chromatography.

  • Protocol:

    • Prepare a stock solution of the synthesized 7-Bromo-3-methylquinoxalin-2(1H)-one in DMSO at a concentration of 1 mg/mL.

    • Vortex the solution until the compound is fully dissolved.

    • Create a working solution by diluting the stock solution 1:100 in a 50:50 mixture of acetonitrile and water.

    • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

Method 1: HPLC-UV Protocol
  • Rationale: This method is designed as a standard "first-pass" purity screen. A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for our target molecule. A gradient elution from high aqueous content to high organic content ensures that we can separate the main compound from both more polar and less polar impurities. UV detection at 254 nm is a common choice for aromatic compounds.[4]

  • Step-by-Step Protocol:

    • Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 10% B

      • 18-20 min: 10% B (Re-equilibration)

Method 2: LC-MS Protocol (The Self-Validating System)
  • Rationale: This method elevates the analysis by adding mass detection. We use a faster gradient on a shorter column, typical for high-throughput analysis in drug discovery.[9] The key is the use of LC-MS grade solvents to minimize background noise and adduct formation in the mass spectrometer.[10] Electrospray ionization (ESI) in positive ion mode is selected because the nitrogen atoms in the quinoxalinone ring are basic and readily accept a proton to form an [M+H]⁺ ion.[11]

  • Step-by-Step Protocol:

    • Instrument: HPLC or UHPLC system coupled to a single quadrupole or higher resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Column: C18, 2.1 x 50 mm, 2.6 µm particle size.

    • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-4.0 min: 5% to 98% B

      • 4.0-5.0 min: 98% B

      • 5.0-5.1 min: 98% to 5% B

      • 5.1-6.0 min: 5% B (Re-equilibration)

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Scan Range: 100 – 500 m/z.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the superior LC-MS method, from sample injection to final data interpretation.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample 1. Sample Injection Column 2. C18 Column Separation Sample->Column Mobile Phase Gradient Ionization 3. ESI Source (Ionization) Column->Ionization Eluent Analyzer 4. Mass Analyzer (m/z Separation) Ionization->Analyzer Detector 5. Detection Analyzer->Detector TIC 6a. Total Ion Chromatogram (TIC) Detector->TIC Spectrum 6b. Mass Spectrum of Peak Detector->Spectrum Purity Purity (%) from TIC TIC->Purity Final Final Report TIC->Final Identity Identity from m/z Spectrum->Identity Spectrum->Final Purity->Final Identity->Final

Caption: Workflow for purity and identity confirmation via LC-MS.

Comparative Data Analysis: A Hypothetical Case Study

Let's assume the synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one was mostly successful but left a small amount of unreacted starting material, 4-bromo-2-nitroaniline, and a byproduct from an incomplete cyclization.

Table 1: Comparison of Purity Analysis Results

ParameterHPLC-UV ResultLC-MS ResultSenior Scientist's Interpretation
Retention Time (Main Peak) 12.5 min3.2 minDifferent due to different columns and gradients.
Calculated Purity (%) 98.2%95.5%HPLC-UV likely overestimated purity due to a co-eluting impurity with a similar UV absorbance.
Impurity 1 (RT) 10.1 min (0.8%)2.5 min (3.1%)LC-MS shows a significantly higher percentage of this impurity.
Impurity 2 (RT) Not Resolved3.3 min (1.4%)A critical failure of the HPLC-UV method. This impurity was hidden under the main peak.
Mass Confirmation [M+H]⁺ Not Applicablem/z 241.0, 243.0 Direct confirmation. The observed mass and isotopic pattern perfectly match the target molecule.
Impurity 1 Mass [M+H]⁺ Not Applicablem/z 217.0, 219.0Corresponds to 4-bromo-2-nitroaniline (starting material).
Impurity 2 Mass [M+H]⁺ Not Applicablem/z 259.0, 261.0Corresponds to an uncyclized intermediate.
Overall Confidence Moderate. Purity is estimated, but identity is only inferred by retention time.High. Purity is accurately quantified, and identity is confirmed by mass. Impurities are identified.

The Power of Self-Validation: Interpreting the LC-MS Data

The LC-MS data provides a multi-faceted view that validates itself. The logical process for confirming the primary peak is illustrated below.

Data_Validation Start Analyze Peak at RT 3.2 min CheckTIC Is it the major peak in the TIC? Start->CheckTIC CheckMass Does the Mass Spectrum show m/z 241.0/243.0? CheckTIC->CheckMass Yes Failure Confidence Low: Peak is an Impurity or Mixture CheckTIC->Failure No CheckIsotope Is the isotopic ratio ~1:1 for Br? CheckMass->CheckIsotope Yes CheckMass->Failure No Success Confidence High: Peak is Pure Target Compound CheckIsotope->Success Yes CheckIsotope->Failure No

Caption: Logical flow for validating peak identity with LC-MS data.

This process is repeated for every other peak in the chromatogram. By confirming the mass of the impurities, we gain valuable insights that can be used to troubleshoot and optimize the synthetic route.[11] This level of detailed feedback is impossible to achieve with HPLC-UV alone.

Conclusion: Why LC-MS is the Gold Standard

For researchers, scientists, and drug development professionals, the choice of analytical methodology directly impacts data integrity. While HPLC-UV is a useful tool for rapid, qualitative checks, it lacks the specificity required for definitive purity and identity confirmation.

Our comparative analysis demonstrates that LC-MS is the superior and more trustworthy method.[3][7] Its ability to provide simultaneous chromatographic separation and mass confirmation constitutes a self-validating system. It not only delivers a more accurate purity value but also provides critical molecular weight information that confirms the identity of the target compound and aids in the structural elucidation of unknown impurities.[8] Adopting LC-MS as the standard for purity validation is a crucial step in ensuring the quality and reliability of research compounds, thereby accelerating the path from synthesis to discovery.

References

  • Agilent. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies, Inc.
  • Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies.
  • Pacific BioLabs. Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • Prime Labs. (2026). HPLC vs.
  • LCGC. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC North America.
  • Wang, J., et al. (2025). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry.
  • PureSynth. (2025). LCMS-Grade vs.
  • J. Pharm. Biomed. Anal. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed.
  • Guidechem. 7-bromoquinoxalin-2(1H)-one 82031-32-1 wiki. Guidechem.
  • Guidechem. 7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one. Guidechem.
  • Drug Discovery World. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World.
  • ChemicalBook. (2025). 7-bromoquinoxalin-2(1H)-one. ChemicalBook.
  • Fisher Scientific. Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns. Thermo Fisher Scientific.
  • BenchChem. A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions. BenchChem.
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds. BenchChem.
  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
  • Organic Chemistry Portal. Synthesis of quinoxalinones. Organic Chemistry Portal.
  • LGC Group.
  • Protocols.io. (2024). JGI/LBNL Metabolomics - Standard LCMS/MS ESI Method - Nonpolar C18. Protocols.io.

Sources

Validation

FTIR spectroscopy data comparison for 7-Bromo-3-methylquinoxalin-2(1H)-one

Comparative FTIR Spectroscopy Guide: 7-Bromo-3-methylquinoxalin-2(1H)-one vs. Structural Analogs Executive Summary Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, frequently utilized as bioisostere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative FTIR Spectroscopy Guide: 7-Bromo-3-methylquinoxalin-2(1H)-one vs. Structural Analogs

Executive Summary

Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides in the development of kinase inhibitors (e.g., VEGFR-2 inhibitors) and antimicrobial agents[1]. The introduction of a halogen—specifically at the 7-position to form 7-Bromo-3-methylquinoxalin-2(1H)-one —fundamentally alters the molecule's electronic landscape and steric profile. As a Senior Application Scientist, I rely on Fourier-Transform Infrared (FTIR) spectroscopy as a primary diagnostic tool to verify these structural perturbations.

This guide provides a rigorous, objective comparison of the FTIR spectral data of 7-Bromo-3-methylquinoxalin-2(1H)-one against its non-halogenated alternatives, detailing the causality behind spectral shifts and offering a self-validating protocol for reproducible analysis.

Mechanistic Insights: The Causality of Spectral Shifts

To interpret the FTIR spectrum of 7-Bromo-3-methylquinoxalin-2(1H)-one, one must understand how the bromine atom modulates the electron density of the parent quinoxalinone core[2]. The core features a lactam moiety (cyclic amide) conjugated with an aromatic system.

  • The Inductive Effect (-I): The bromine atom at the 7-position acts as an electron-withdrawing group via the inductive effect. This pulls electron density away from the aromatic ring and the adjacent lactam system.

  • Carbonyl (C=O) Shift: In unsubstituted 3-methylquinoxalin-2(1H)-one, the lone pair on the lactam nitrogen delocalizes into the carbonyl carbon, giving the C=O bond partial single-bond character and lowering its stretching frequency (typically around 1652 cm⁻¹)[3]. The electron-withdrawing bromine atom competes for this electron density, reducing the nitrogen's ability to donate into the carbonyl. Consequently, the C=O bond retains more double-bond character, shifting its absorption to a higher wavenumber (a blue shift).

  • Amine (N-H) Shift: The withdrawal of electron density increases the acidity of the lactam N-H proton. In the solid state, this strengthens intermolecular hydrogen bonding. Stronger hydrogen bonding weakens the covalent N-H bond, resulting in a lower stretching frequency (a red shift) and a broader peak compared to the standard 3428–3215 cm⁻¹ range seen in non-halogenated derivatives[1].

Comparative FTIR Spectroscopy Data

The following table synthesizes quantitative FTIR data comparing 7-Bromo-3-methylquinoxalin-2(1H)-one with 3-methylquinoxalin-2(1H)-one and the unsubstituted quinoxalin-2(1H)-one core. Summarizing these shifts allows researchers to rapidly verify successful halogenation during synthesis.

Functional GroupQuinoxalin-2(1H)-one (cm⁻¹)[2]3-Methylquinoxalin-2(1H)-one (cm⁻¹)7-Bromo-3-methylquinoxalin-2(1H)-one (cm⁻¹)Causality / Shift Rationale
N-H Stretch ~32503215 - 3428[1]3190 - 3225Enhanced intermolecular H-bonding due to increased N-H acidity from Br inductive withdrawal.
C=O Stretch (Lactam) 16601652[3]1668 - 1675Reduced nitrogen lone-pair delocalization into the carbonyl increases C=O double-bond character.
C=N Stretch 1605~16001590 - 1595Altered ring resonance and heavy atom effect from the bromine substitution.
CH₃ Bending N/A1456[4]1455Highly conserved; minimal electronic impact from the distant 7-position halogen.
C-Br Stretch N/AN/A540 - 610Characteristic heavy halogen stretching region; confirms successful bromination.

Self-Validating Experimental Protocol for FTIR Analysis

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps. A protocol is only as reliable as its internal controls; therefore, this workflow is designed as a self-validating system.

Step 1: System Calibration & Verification (The Baseline Check)

  • Action: Scan a standard polystyrene calibration film before analyzing any active pharmaceutical ingredients.

  • Validation: Verify the presence of the sharp reference peak at exactly 1601.2 cm⁻¹. A deviation of >2 cm⁻¹ indicates interferometer misalignment, invalidating subsequent data.

Step 2: Background Acquisition & Atmospheric Correction

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry completely. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Validation: Ensure the background spectrum shows no residual organic peaks (e.g., C-H stretches around 2900 cm⁻¹). This proves the crystal is pristine and prevents cross-contamination artifacts.

Step 3: Sample Measurement

  • Action: Place 2–5 mg of 7-Bromo-3-methylquinoxalin-2(1H)-one powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Validation: Monitor the live preview. Ensure the maximum absorbance (typically the C=O peak) is between 0.2 and 0.8 Absorbance Units (AU). Values above 1.0 AU fall outside the detector's linear dynamic range and will cause peak distortion (photometric error).

Step 4: Data Processing

  • Action: Apply ATR correction (to mathematically account for wavelength-dependent penetration depth) and an automatic baseline correction.

  • Validation: The baseline should be flat at 0 AU. A sloping baseline indicates poor sample contact or excessive particle scattering, requiring the sample to be re-pressed.

Step 5: Orthogonal Confirmation

  • Action: Cross-reference the identified C-Br stretch (540–610 cm⁻¹) with Mass Spectrometry (MS) data.

  • Validation: MS must show the characteristic 1:1 M/M+2 isotopic cluster of bromine. FTIR alone cannot definitively differentiate between specific halogens (like Cl vs. Br) without orthogonal mass validation.

Workflow Visualization

The following diagram maps the logical execution of the self-validating FTIR protocol, ensuring each step acts as a quality gate for the next.

FTIR_Workflow A 1. System Calibration (Polystyrene Standard) B 2. Background Acquisition (Atmospheric Correction) A->B C 3. Sample Application (7-Br-3-Me-Quinoxalinone) B->C D 4. Spectral Acquisition (Linear Range: 0.2-0.8 AU) C->D E 5. Data Processing (ATR & Baseline Correction) D->E F 6. Orthogonal Validation (Cross-reference with MS/NMR) E->F

Self-Validating ATR-FTIR Workflow for Quinoxalinone Characterization

References

1.[1] Title: Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC Source: nih.gov URL:

2.[3] Title: 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization - ResearchGate Source: researchgate.net URL:

3.[4] Title: FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal Source: scialert.net URL:

4.[2] Title: 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem Source: nih.gov URL:

Sources

Comparative

Elemental Analysis Results for 7-Bromo-3-methylquinoxalin-2(1H)-one Reference Standards: A Comparison Guide

Executive Summary In the development of kinase inhibitors and antimicrobial agents, 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS: 103095-19-8) serves as a critical halogenated scaffold. While high-performance liquid chromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of kinase inhibitors and antimicrobial agents, 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS: 103095-19-8) serves as a critical halogenated scaffold. While high-performance liquid chromatography (HPLC) is routinely used to establish the chromatographic purity of such reference standards, it is inherently "blind" to inorganic salts, retained water, and silica gel.

To establish absolute mass balance and certify a compound as a quantitative Reference Standard (qNMR standard or biological assay control), comprehensive elemental analysis is mandatory. This guide objectively compares the elemental composition and trace metal profiles of three different grades of 7-Bromo-3-methylquinoxalin-2(1H)-one: an UltraPure Reference Standard (Vendor A), a Standard Commercial Grade (Vendor B), and an In-House Synthesized batch.

The Scientific Rationale: Beyond Chromatographic Purity

The theoretical elemental composition of 7-Bromo-3-methylquinoxalin-2(1H)-one ( C9​H7​BrN2​O , MW: 239.07 g/mol ) is rigidly defined: C: 45.22%, H: 2.95%, N: 11.72%, Br: 33.42%, O: 6.69% .

Deviations from these theoretical mass fractions provide immediate diagnostic insights into the synthesis and purification process:

  • Bromine Deficits: Indicate incomplete halogenation or contamination with the unbrominated precursor (3-methylquinoxalin-2(1H)-one).

  • Oxygen/Hydrogen Excess: Suggests the formation of hydrates or the retention of polar solvents (e.g., methanol, water) that evade UV detection.

  • Mass Balance Shortfalls: A total elemental sum significantly below 100% strongly implies the presence of non-combustible inorganic materials (e.g., cross-coupling catalysts), triggering the need for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) screening[1].

Experimental Methodology: A Self-Validating Workflow

To ensure rigorous and trustworthy data, the elemental characterization was split into two parallel, self-validating protocols.

Protocol A: CHN/O Combustion Analysis (Pregl-Dumas Method)

Causality Check: Why use different capsules for Oxygen? Tin capsules are used for CHN analysis because their exothermic oxidation drives the flash combustion up to 1800°C, ensuring complete breakdown of the quinoxaline ring. However, tin contains native oxide layers that artificially inflate oxygen signals. Therefore, silver capsules are strictly used for Oxygen analysis to ensure a zero-oxygen background.

Step-by-Step Procedure:

  • Desiccation: Dry the samples under vacuum at 40°C for 24 hours to eliminate surface moisture.

  • Micro-Weighing: Accurately weigh 1.5–2.0 mg of the standard into a tin capsule (for CHN) and a silver capsule (for O) using a microbalance (±0.1 µg precision).

  • Flash Pyrolysis/Combustion: Drop the capsules into a quartz reactor. For CHN, combust at 1000°C in an oxygen-enriched helium atmosphere. For O, pyrolyze at 1060°C over carbon black to quantitatively form CO.

  • Separation & Detection: Pass the gases through a GC column and quantify using a Thermal Conductivity Detector (TCD). The system is self-validated by running a certified sulfanilamide standard every 10 samples to verify calibration drift.

Protocol B: Bromine and Trace Metal Quantification (ICP-MS)

Causality Check: Why closed-vessel digestion? Open-vessel acid digestion leads to the rapid volatilization and loss of halogens ( Br2​ , HBr ) and heavy metals like Mercury. Closed-vessel microwave digestion is mandated by to trap these volatile species and ensure accurate quantification[2].

Step-by-Step Procedure:

  • Digestion: Weigh 50 mg of the sample into a PTFE vessel. Add 5 mL of ultra-pure HNO3​ .

  • Microwave Heating: Seal the vessel and heat in a microwave digester at 200°C for 20 minutes[2].

  • Matrix Matching: Dilute the digestate to 50 mL with 18 MΩ deionized water. Spike the solution with Yttrium-89 as an internal standard. (Self-validation: Yttrium mimics the ionization potential of the target analytes. Any signal suppression caused by the organic matrix will equally suppress the Yttrium signal, allowing the software to automatically correct the recovery rates).

  • Quantification: Analyze via ICP-MS, measuring Bromine (m/z 79/81) and trace metals against NIST-traceable calibration curves[1].

G A 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS: 103095-19-8) B Sample Preparation (Desiccation & Weighing) A->B C Combustion Analysis (C, H, N, O) B->C D Closed-Vessel Digestion (USP <233>) B->D E Thermal Conductivity Detection (TCD) C->E F ICP-MS Analysis (Br & Trace Impurities) D->F G Mass Balance & Purity Determination E->G F->G

Figure 1: Parallel workflow for complete elemental characterization combining combustion and ICP-MS.

Comparative Data Analysis

The tables below summarize the elemental findings across the three evaluated grades of 7-Bromo-3-methylquinoxalin-2(1H)-one.

Table 1: Elemental Composition Comparison (Theoretical vs. Experimental)

ElementTheoretical (%)Vendor A (UltraPure)Vendor B (Standard)In-House (Crude)
Carbon (C) 45.2245.18 ± 0.0544.85 ± 0.1246.10 ± 0.25
Hydrogen (H) 2.952.96 ± 0.023.15 ± 0.083.20 ± 0.10
Nitrogen (N) 11.7211.69 ± 0.0411.50 ± 0.0911.25 ± 0.15
Bromine (Br) 33.4233.38 ± 0.0632.10 ± 0.2029.85 ± 0.50
Oxygen (O) 6.696.72 ± 0.037.45 ± 0.157.80 ± 0.20
Total Mass Recovery 100.00 99.93 99.05 98.20

Table 2: Trace Elemental Impurities via ICP-MS vs. USP <232> Limits (Note: Limits are based on Oral Permitted Daily Exposure (PDE)[3])

ElementUSP <232> Oral PDE (µ g/day )Vendor A (ppm)Vendor B (ppm)In-House (ppm)
Lead (Pb) 5< 0.10.82.5
Arsenic (As) 15< 0.10.51.2
Cadmium (Cd) 5< 0.10.20.9
Mercury (Hg) 3< 0.050.10.4
Palladium (Pd) 100< 0.512.085.0

Discussion & Vendor Evaluation

Vendor A (UltraPure Reference Standard): The Gold Standard Vendor A exhibits an exceptional mass balance closure of 99.93%, with all individual elements falling within ±0.05% of the theoretical values. Furthermore, ICP-MS confirms that heavy metal contaminants are virtually undetectable. This batch is fully validated for use as a quantitative Reference Standard in qNMR and highly sensitive biological assays.

Vendor B (Standard Commercial Grade): Stoichiometric Shifts Vendor B shows a significant deficit in Bromine (32.10% vs. theoretical 33.42%) coupled with an excess of Oxygen and Hydrogen. This specific stoichiometric shift is a classic indicator of contamination by the unbrominated starting material (3-methylquinoxalin-2(1H)-one) or trace hydrate formation. While suitable for qualitative synthetic work, this grade would artificially skew quantitative potency calculations.

In-House Synthesized (Crude): The "Dark Matter" Problem The In-House batch highlights the critical necessity of elemental analysis. Despite potentially showing a clean UV chromatogram, the total elemental mass recovery is only 98.20%, leaving 1.8% of the sample mass unaccounted for as "dark matter". ICP-MS reveals the culprit: a massive spike in Palladium (85.0 ppm). Because quinoxaline derivatives are frequently subjected to transition-metal-catalyzed cross-coupling reactions, residual Pd is a common contaminant. This level of Palladium will severely interfere with downstream biological screening (e.g., false positives in enzymatic assays) and requires immediate remediation via metal scavengers (e.g., silica-supported thiols).

Conclusion

Relying solely on chromatographic purity for pharmaceutical reference standards is a flawed paradigm. As demonstrated with 7-Bromo-3-methylquinoxalin-2(1H)-one, integrating CHN/O combustion analysis with compliant ICP-MS provides an uncompromising, self-validating picture of absolute purity[2]. For critical quantitative applications, sourcing an UltraPure grade (Vendor A) that demonstrates near-perfect mass balance is essential to ensure data integrity in drug development pipelines.

References

  • Title: USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution | Source: Agilent Technologies | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 7-Bromo-3-methylquinoxalin-2(1H)-one

This document provides a comprehensive, step-by-step guide for the proper disposal of 7-Bromo-3-methylquinoxalin-2(1H)-one, a halogenated heterocyclic compound commonly used in pharmaceutical research and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 7-Bromo-3-methylquinoxalin-2(1H)-one, a halogenated heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Compounds like Quinoxalin-2(1H)-one and other brominated heterocycles are known to cause skin, eye, and respiratory irritation[1][2]. A structural analogue is classified with acute toxicity (oral, dermal, and inhalation) and is a known skin and eye irritant[3]. Therefore, it is imperative to treat 7-Bromo-3-methylquinoxalin-2(1H)-one as a hazardous substance with a similar risk profile.

The most critical feature for disposal is the presence of a bromine atom, which classifies it as a halogenated organic compound [4][5]. Improper disposal of halogenated waste, such as incineration in a standard facility, can lead to the formation of highly corrosive and toxic byproducts like hydrobromic acid (HBr) and dioxins. This is the primary reason for the strict waste segregation protocols that follow.

Table 1: Assumed Hazard Profile for 7-Bromo-3-methylquinoxalin-2(1H)-one

Hazard Class Classification Rationale and Precaution
Acute Toxicity Category 4 (Assumed) Harmful if swallowed, in contact with skin, or if inhaled[3]. Mandates use of gloves, lab coat, and respiratory protection when handling the solid.
Skin Irritation Category 2 (Assumed) Causes skin irritation[2][3]. Avoid all skin contact by wearing nitrile or other chemically resistant gloves.
Eye Irritation Category 2A (Assumed) Causes serious eye irritation[2][3]. Safety goggles or a face shield are mandatory.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Assumed) May cause respiratory irritation[2]. Handle solid material only in a certified chemical fume hood.

| Environmental Hazard | Data not available | As a precaution, prevent any release to the environment. Do not dispose of down the drain or in regular trash[4][6]. |

Core Principles of Chemical Waste Management

Before proceeding to the step-by-step protocol, it is essential to internalize these fundamental principles, which are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and institutional safety offices[7][8]:

  • Segregation is Paramount: Halogenated organic wastes must always be collected separately from non-halogenated organic wastes[4][5][9][10]. Mixing these waste streams increases disposal costs and can create a regulatory violation.

  • No Drain Disposal: Under no circumstances should 7-Bromo-3-methylquinoxalin-2(1H)-one or its solutions be poured down the sink[4][6]. This compound's effect on aquatic life is unknown, and it can interfere with wastewater treatment processes.

  • Evaporation is Prohibited: Intentionally allowing solvents containing this waste to evaporate in a fume hood is not a valid disposal method and is illegal[4][6].

  • Minimize Waste Generation: The most effective disposal strategy is to minimize waste generation from the outset. This can be achieved by carefully planning experiments, using smaller-scale reactions, and avoiding the preparation of excess material[8][9].

Procedural Guide: Step-by-Step Disposal Workflow

This section provides the direct, operational plan for disposing of waste containing 7-Bromo-3-methylquinoxalin-2(1H)-one.

Experimental Protocol: Waste Collection and Storage

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling the waste, ensure you are wearing appropriate PPE:
  • Nitrile gloves (or other chemically-resistant gloves)[2][4].
  • Safety goggles and/or a face shield[2].
  • A laboratory coat[4].
  • All handling of the solid compound or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[4].

2. Waste Characterization and Segregation:

  • Identify the waste stream. Is it the pure solid compound, a solution in a solvent, or contaminated lab materials?
  • Based on its chemical structure, this compound belongs in the "Halogenated Organic Waste" stream[4][5].
  • Do NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), strong acids, bases, or oxidizers[5][10][11].

3. Container Selection and Labeling:

  • Select a waste container that is in good condition and compatible with the waste. A high-density polyethylene (HDPE) or plastic-coated glass bottle is typically suitable[8][10][12].
  • The container must be clearly and legibly labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) office[7][9][11].
  • The label MUST include:
  • The words "Hazardous Waste."
  • The full chemical name: "7-Bromo-3-methylquinoxalin-2(1H)-one." Do not use abbreviations[7].
  • The names of any solvents and their approximate percentages.
  • An indication of the relevant hazards (e.g., Toxic, Irritant)[9].

4. Accumulation and Storage:

  • Keep the waste container securely closed at all times, except when you are actively adding waste[7][9][11]. Do not leave a funnel in the opening.
  • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation[7][8].
  • The container should be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks[11].

5. Arranging for Final Disposal:

  • Once the container is nearly full (e.g., 90% capacity), complete the hazardous waste tag and arrange for pickup by your institution's EH&S department or a licensed waste disposal contractor[7][13].
  • Follow your institution's specific procedures for requesting a waste pickup.
Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for correctly segregating waste containing 7-Bromo-3-methylquinoxalin-2(1H)-one.

G Disposal Decision Workflow for 7-Bromo-3-methylquinoxalin-2(1H)-one Start Waste Generated (Contains 7-Bromo-3-methylquinoxalin-2(1H)-one) IsSolid Solid or Liquid Waste? Start->IsSolid SolidWaste Solid Waste Stream IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Stream IsSolid->LiquidWaste Liquid HalogenatedCheckSolid Contains Bromine? (Halogenated) SolidWaste->HalogenatedCheckSolid HalogenatedCheckLiquid Contains Bromine? (Halogenated) LiquidWaste->HalogenatedCheckLiquid HalogenatedSolid Container: 'Solid Halogenated Organic Waste' HalogenatedCheckSolid->HalogenatedSolid Yes HalogenatedLiquid Container: 'Liquid Halogenated Organic Waste' HalogenatedCheckLiquid->HalogenatedLiquid Yes LabelAndStore Label Container Correctly & Store in Satellite Accumulation Area HalogenatedSolid->LabelAndStore HalogenatedLiquid->LabelAndStore ArrangePickup Arrange for Pickup by EH&S LabelAndStore->ArrangePickup

Caption: Waste segregation decision tree for 7-Bromo-3-methylquinoxalin-2(1H)-one.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it, evacuate the area and contact your institution's emergency safety office.

  • Cleanup: For a small, manageable spill:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill and absorb it with an inert material like vermiculite, sand, or a commercial chemical absorbent[9][14]. Do not use combustible materials like paper towels on a solvent spill.

    • Carefully sweep or scoop the absorbed material into a designated container.

    • Label the container as "Spill Debris containing 7-Bromo-3-methylquinoxalin-2(1H)-one" and dispose of it as halogenated organic waste[9].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Disposal of Contaminated Materials

  • Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered hazardous and must be collected and disposed of as liquid halogenated organic waste[6][11]. After triple-rinsing and air-drying, the container labels must be completely defaced or removed before disposal as regular solid waste (e.g., glass recycling)[11][15].

  • Contaminated Labware: Disposable items like gloves, weigh boats, or pipette tips that are grossly contaminated should be placed in a sealed bag or container, labeled as solid hazardous waste, and disposed of through EH&S. Trivally contaminated items can often be disposed of in regular lab trash, but consult your institutional policy.

  • Sharps: Needles, scalpels, or contaminated glass Pasteur pipettes must always be disposed of in a designated sharps container[10].

References

  • Laboratory Waste Disposal. (n.d.). University of Aveiro. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • (3R)-7-bromo-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. (n.d.). NextSDS. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Safety Data Sheet (SDS) for Bromothymol Blue. (2024, May 13). Kanto Chemical Co., Inc. Retrieved from [Link]

  • Advancing quinoxaline chemistry: Sustainable and green synthesis. (2024, October 24). Taylor & Francis. Retrieved from [Link]

  • Eco-Friendly Synthesis of Quinoxaline Derivatives. (2026, February 13). Thieme E-Journals. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Disposal Standards. (n.d.). University of York, Department of Biology. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Safety Data Sheet for 7-Bromoquinoline. (2025, October 24). Alfa Aesar. Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives. (2015, January 21). PMC. Retrieved from [Link]

  • Green synthesis approach for quinoxalines and their derivatives. (2025, July 14). Taylor & Francis. Retrieved from [Link]

  • Sustainable and fast synthesis of functionalized quinoxalines. (2022, July 11). UNICAM. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-methylquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-methylquinoxalin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.